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  • Product: 6,8-Dichloroisoquinoline
  • CAS: 73075-61-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6,8-Dichloroisoquinoline: A Strategic Precursor for Advanced Drug Discovery

Introduction: The Isoquinoline Scaffold and the Untapped Potential of 6,8-Dichloroisoquinoline The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold and the Untapped Potential of 6,8-Dichloroisoquinoline

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][3] The strategic functionalization of the isoquinoline ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile.

Within this important class of compounds, 6,8-Dichloroisoquinoline (CAS No. 73075-61-3) represents a synthetically versatile, yet underexplored, building block. The presence of two chlorine atoms on the benzene ring offers distinct handles for chemical modification, primarily through modern cross-coupling methodologies. This guide provides a comprehensive technical overview of 6,8-Dichloroisoquinoline, consolidating its known properties and presenting a scientifically grounded perspective on its synthesis, reactivity, and potential applications for researchers, chemists, and professionals in drug development. While specific literature on this isomer is sparse, this document leverages established principles of isoquinoline chemistry to provide a foundational resource for its exploration.

Physicochemical and Structural Properties

Property6,8-Dichloroisoquinoline1,3-Dichloroisoquinoline1,6-Dichloroisoquinoline
CAS Number 73075-61-3[4][5]7742-73-6[6][7]630421-73-7[6]
Molecular Formula C₉H₅Cl₂N[4][5]C₉H₅Cl₂N[6][7]C₉H₅Cl₂N[6]
Molecular Weight 198.05 g/mol [4]198.05 g/mol [6][7]198.05 g/mol [6]
Boiling Point 324.2 ± 22.0 °C (Predicted)[4]Data not availableData not available
Density 1.407 ± 0.06 g/cm³ (Predicted)[4]Data not availableData not available
LogP 3.54 (Predicted)[4]Data not availableData not available
pKa 4.07 ± 0.31 (Predicted)[5]Data not availableData not available

Proposed Synthetic Pathway: A Modified Pomeranz-Fritsch Approach

While a definitive, published synthesis for 6,8-Dichloroisoquinoline is not available, its preparation can be logically proposed through established isoquinoline synthesis routes. The Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, stands as a versatile and robust method for constructing the isoquinoline core.[6] A plausible pathway would commence with 2,4-dichlorobenzaldehyde.

G cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Cyclization & Aromatization A 2,4-Dichlorobenzaldehyde C Benzalaminoacetal Intermediate A->C Toluene, p-TSA (cat.), reflux B Aminoacetaldehyde dimethyl acetal B->C D Benzalaminoacetal Intermediate E 6,8-Dichloroisoquinoline D->E Conc. H₂SO₄

Caption: Proposed Pomeranz-Fritsch synthesis workflow.

Experimental Protocol (Hypothetical)

This protocol outlines a potential synthetic route. Researchers should note that optimization of reaction times, temperatures, and purification methods would be necessary.

Part 1: Synthesis of N-(2,4-dichlorobenzylidene)-2,2-dimethoxyethanamine

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and magnetic stirrer, dissolve 2,4-dichlorobenzaldehyde (1.0 eq) in toluene.

  • Addition of Reagents: Add aminoacetaldehyde dimethyl acetal (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction Execution: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzalaminoacetal intermediate.

Part 2: Cyclization to 6,8-Dichloroisoquinoline

  • Reaction Setup: In a separate flask, add concentrated sulfuric acid and cool to 0 °C in an ice bath.

  • Addition of Intermediate: Slowly add the crude benzalaminoacetal intermediate from Part 1 to the stirred sulfuric acid.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The optimal reaction time should be determined empirically.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution with a concentrated base (e.g., NaOH) until a precipitate forms.

  • Extraction and Purification: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield 6,8-Dichloroisoquinoline.

Chemical Reactivity and Strategic Functionalization

The two chlorine atoms in 6,8-Dichloroisoquinoline serve as versatile handles for introducing molecular diversity. The electronic environment of the isoquinoline ring system suggests that the C6 and C8 positions will have comparable reactivity in palladium-catalyzed cross-coupling reactions. This allows for either mono- or di-functionalization by controlling the stoichiometry of the coupling partners.

G A 6,8-Dichloroisoquinoline B 6-Aryl-8-chloroisoquinoline A->B Suzuki Coupling (ArB(OH)₂, Pd cat., Base) C 6-Amino-8-chloroisoquinoline A->C Buchwald-Hartwig Amination (R₂NH, Pd cat., Base) D 6,8-Diarylisoquinoline B->D Suzuki Coupling (Ar'B(OH)₂) E 6,8-Diaminoisoquinoline C->E Buchwald-Hartwig Amination (R'₂NH)

Caption: Potential cross-coupling functionalization pathways.

Proposed Experimental Protocols for Functionalization

The following protocols are generalized starting points for the selective functionalization of 6,8-Dichloroisoquinoline.

1. Suzuki-Miyaura Coupling (Mono-arylation)

  • Materials: 6,8-Dichloroisoquinoline (1.0 eq), Arylboronic acid (1.1 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • To a reaction vessel, add 6,8-Dichloroisoquinoline, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

    • Add the degassed solvent system.

    • Heat the mixture (e.g., to 90 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product by column chromatography to yield the 6-aryl-8-chloroisoquinoline derivative.

2. Buchwald-Hartwig Amination (Mono-amination)

  • Materials: 6,8-Dichloroisoquinoline (1.0 eq), Amine (1.2 eq), Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., XPhos, 2-4 mol%), Base (e.g., NaOt-Bu, 1.4 eq), Anhydrous solvent (e.g., toluene).

  • Procedure:

    • In an inert atmosphere glovebox, charge a reaction tube with the palladium precursor, ligand, and base.

    • Add the 6,8-Dichloroisoquinoline, the amine, and the solvent.

    • Seal the tube and heat the reaction mixture (e.g., to 100 °C) for 16-24 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction and quench with a saturated aqueous ammonium chloride solution.

    • Extract the product, dry the combined organic layers, and concentrate. Purify by column chromatography.

Potential Applications in Drug Discovery

The isoquinoline scaffold is a well-established pharmacophore. While 6,8-Dichloroisoquinoline itself has no documented biological activity, its derivatives are of significant interest for screening libraries aimed at various therapeutic targets.

  • Anticancer Agents: Many substituted isoquinolines function as inhibitors of crucial cellular signaling pathways. For instance, derivatives of the related 6,7-dichloroisoquinoline have been investigated as topoisomerase II inhibitors, a key target in cancer chemotherapy.[8] The functionalization of the 6,8-dichloro scaffold could yield novel kinase inhibitors targeting pathways like PI3K/AKT/mTOR, which are often dysregulated in cancer.[6]

RTK Receptor Tyrosine Kinase (RTK) PDK1 PDK1 RTK->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 6,8-Disubstituted Isoquinoline Derivative Inhibitor->AKT Inhibition

Caption: Hypothetical inhibition of the AKT signaling pathway.

  • Antiviral and Antimalarial Agents: Chloro-substituted quinoline and isoquinoline derivatives have a long history in the fight against infectious diseases. The famous antimalarial drug chloroquine highlights the importance of the chloro-quinoline core.[2][3] Novel derivatives of 6,8-Dichloroisoquinoline could be explored for activity against a range of pathogens, including viruses and parasites.[1]

Conclusion

6,8-Dichloroisoquinoline is a chemical precursor with significant, largely untapped potential. While direct experimental data remains scarce, its structural features and the established chemistry of related halo-isoquinolines provide a robust framework for its synthetic exploration. The protocols and pathways outlined in this guide serve as a foundational resource for researchers aiming to unlock the potential of this versatile scaffold. The strategic functionalization of 6,8-Dichloroisoquinoline via modern synthetic methods opens a clear path toward the generation of novel and diverse chemical libraries, which are essential for the discovery of next-generation therapeutics. Further investigation into the synthesis and reactivity of this compound is strongly warranted and promises to be a fruitful area of research.

References

Sources

Exploratory

The Strategic Deployment of Halogenated Isoquinolines: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Isoquinoline Scaffold and the Transformative Power of Halogenation The isoquinoline motif is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold and the Transformative Power of Halogenation

The isoquinoline motif is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products and synthetic compounds with profound biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have long been a source of inspiration for drug discovery.[2][3] In the realm of modern medicinal chemistry, the isoquinoline scaffold is considered a "privileged structure," a framework that is repeatedly found in successful therapeutic agents.[4] This is largely due to its rigid, planar structure which allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets.

The strategic incorporation of halogen atoms onto the isoquinoline ring system represents a powerful and versatile approach to modulate the physicochemical and pharmacological properties of these molecules. Halogenation can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for its target protein.[5] Furthermore, the introduction of a halogen provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, thereby serving as a gateway to a diverse chemical space. This guide provides an in-depth exploration of the synthesis, reactivity, and application of halogenated isoquinoline building blocks, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis of Halogenated Isoquinoline Building Blocks

The synthetic chemist's toolkit for accessing halogenated isoquinolines is diverse, ranging from classical ring-closing reactions of halogenated precursors to modern, direct C-H functionalization techniques. The choice of method is often dictated by the desired regioselectivity and the functional group tolerance of the substrate.

Classical Ring-Closure Strategies

A foundational approach to halogenated isoquinolines involves the construction of the heterocyclic ring from appropriately substituted and halogenated precursors.

The Bischler-Napieralski Reaction: This venerable reaction provides access to 3,4-dihydroisoquinolines through the acid-catalyzed cyclization of β-phenylethylamides.[6][7] Subsequent oxidation furnishes the aromatic isoquinoline. By employing halogenated β-phenylethylamines or acylating agents, a wide variety of halogenated isoquinolines can be prepared.[5][8] Microwave-assisted protocols have been shown to significantly improve yields and reduce reaction times for this transformation.[9]

The Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[10][11] Similar to the Bischler-Napieralski reaction, the use of halogenated starting materials provides a straightforward entry to halogenated tetrahydroisoquinolines, which can then be oxidized to their fully aromatic counterparts.[2]

Experimental Protocol: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction [5]

  • Acylation: To a solution of 2-(2-fluorophenyl)ethan-1-amine (1.0 eq) in a suitable solvent, add acetyl chloride (1.1 eq) dropwise at 0 °C.

  • Cyclization: The resulting amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) and heated to effect cyclization.

  • Work-up: Upon completion, the reaction is carefully quenched with ice and basified. The product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 8-fluoro-3,4-dihydroisoquinoline.

Direct Halogenation of the Isoquinoline Core

Direct halogenation of the pre-formed isoquinoline ring offers a more atom-economical approach. However, controlling the regioselectivity can be a significant challenge due to the complex electronics of the heterocyclic system.

Electrophilic Aromatic Substitution: Under acidic conditions, the isoquinoline ring can undergo electrophilic halogenation. The position of substitution is highly dependent on the reaction conditions and the nature of the halogenating agent. For instance, bromination of isoquinoline in concentrated sulfuric acid with N-bromosuccinimide (NBS) can selectively yield 5-bromoisoquinoline.[10][12][13]

Experimental Protocol: Synthesis of 4-Bromoisoquinoline [14]

  • Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 ml).

  • Heating and Bromination: Heat the mixture to approximately 180°C to obtain a clear solution. Add bromine (0.22 mole) dropwise over a period of about 1 hour and 15 minutes.

  • Reaction Monitoring: The evolution of hydrogen chloride gas indicates the progress of the reaction. Continue heating and stirring for several hours until the gas evolution ceases.

  • Work-up and Purification: After cooling, the reaction mixture is worked up to isolate the crude 4-bromoisoquinoline, which can be further purified by distillation or recrystallization.

Iodination with N-Iodosuccinimide (NIS): A convenient method for the regioselective iodination of isoquinolines utilizes N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), which can provide 5-iodoisoquinoline in good yields.[4][9][15][16]

Boc₂O-Mediated Dearomatization-Halogenation: A modern and efficient method for the direct C4-halogenation of isoquinolines involves a one-pot sequence of Boc₂O-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization.[1][17] This strategy exhibits high C4 selectivity and good functional group tolerance.

Transition-Metal-Catalyzed C-H Halogenation

The direct functionalization of C-H bonds catalyzed by transition metals has emerged as a powerful tool in organic synthesis.[18] For isoquinolines, this approach allows for the introduction of halogens at positions that are not readily accessible through classical electrophilic substitution.[2][19] Rhodium and palladium catalysts have been successfully employed for the C-H halogenation of isoquinoline derivatives.[1][8][11][14][17]

Diagram: Synthetic Pathways to Halogenated Isoquinolines

G cluster_0 Classical Ring-Closure cluster_1 Direct Halogenation cluster_2 C-H Activation A Halogenated β-Phenylethylamine B Bischler-Napieralski Reaction A->B C Halogenated 3,4-Dihydroisoquinoline B->C D Oxidation C->D E Halogenated Isoquinoline D->E F Isoquinoline G Electrophilic Halogenation (NBS, NIS) F->G I Boc₂O-Mediated Dearomatization-Halogenation F->I H Regioisomeric Mixture of Halogenated Isoquinolines G->H J C4-Halogenated Isoquinoline I->J K Isoquinoline Derivative L Transition-Metal-Catalyzed C-H Halogenation (Rh, Pd) K->L M Site-Selective Halogenated Isoquinoline L->M

Caption: Overview of major synthetic routes to halogenated isoquinolines.

Part 2: The Reactivity of Halogenated Isoquinolines in Cross-Coupling Reactions

The true synthetic utility of halogenated isoquinolines lies in their ability to serve as versatile precursors for the construction of more complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. The halogen atom acts as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between an organoboron reagent and an organic halide. Halogenated isoquinolines are excellent substrates for this reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,6-Dichloroisoquinoline [20]

  • Reaction Setup: To a reaction vessel, add 3,6-dichloroisoquinoline (1 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (Pd(OAc)₂) (2 mol%), triphenylphosphine (PPh₃) (8 mol%), and potassium carbonate (K₂CO₃) (2 equivalents).

  • Solvent and Degassing: Add 1,4-dioxane (5 mL) and water (1 mL). Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction is worked up by extraction and the product is purified by column chromatography on silica gel to afford the 3-aryl-6-chloroisoquinoline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of isoquinolines bearing alkynyl substituents, which are important intermediates in the synthesis of various natural products and pharmaceuticals.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[21][22] While the toxicity of organotin reagents is a concern, the Stille reaction offers a broad substrate scope and tolerance to a wide range of functional groups.[23]

Experimental Protocol: Stille Coupling of a Halo-Aromatic Ring [3]

  • Reaction Setup: In a reaction vessel, combine the halo-aromatic compound (1 eq.), tributyl(1-ethoxyvinyl)tin (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.), and potassium carbonate (1.2 eq.) in toluene (10 Vol).

  • Degassing and Heating: Degas the mixture and heat to 100 °C for 2 hours under a nitrogen atmosphere.

  • Work-up: Concentrate the mixture and treat the residue with 2N HCl. Stir for 2 hours and then extract with ethyl acetate.

  • Purification: Dry and concentrate the organic layer, and purify the residue by silica gel column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Halogenated isoquinolines readily participate in this reaction, allowing for the introduction of a diverse array of primary and secondary amines at specific positions on the isoquinoline core.

Diagram: Cross-Coupling Reactions of Halogenated Isoquinolines

G cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling cluster_Stille Stille Coupling cluster_Buchwald Buchwald-Hartwig Amination HalogenatedIsoquinoline Halogenated Isoquinoline (X = Cl, Br, I) Suzuki_Catalyst Pd Catalyst Base HalogenatedIsoquinoline->Suzuki_Catalyst Sonogashira_Catalyst Pd/Cu Catalyst Base HalogenatedIsoquinoline->Sonogashira_Catalyst Stille_Catalyst Pd Catalyst HalogenatedIsoquinoline->Stille_Catalyst Buchwald_Catalyst Pd Catalyst Base HalogenatedIsoquinoline->Buchwald_Catalyst Suzuki_Reagent R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Suzuki_Reagent->Suzuki_Catalyst Suzuki_Product Aryl/Heteroaryl-Substituted Isoquinoline Suzuki_Catalyst->Suzuki_Product Sonogashira_Reagent R-C≡CH (Terminal Alkyne) Sonogashira_Reagent->Sonogashira_Catalyst Sonogashira_Product Alkynyl-Substituted Isoquinoline Sonogashira_Catalyst->Sonogashira_Product Stille_Reagent R-Sn(Bu)₃ (Organostannane) Stille_Reagent->Stille_Catalyst Stille_Product Substituted Isoquinoline Stille_Catalyst->Stille_Product Buchwald_Reagent R₂NH (Amine) Buchwald_Reagent->Buchwald_Catalyst Buchwald_Product Amino-Substituted Isoquinoline Buchwald_Catalyst->Buchwald_Product

Caption: Versatility of halogenated isoquinolines in cross-coupling reactions.

Part 3: Applications in Drug Discovery and Natural Product Synthesis

The synthetic versatility of halogenated isoquinolines makes them invaluable building blocks in the development of new therapeutic agents and the total synthesis of complex natural products.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases.[24] The isoquinoline scaffold is a common feature in many kinase inhibitors. Halogenated isoquinolines serve as key intermediates in the synthesis of these compounds, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.[25][26]

Table 1: Examples of Halogenated Isoquinoline Intermediates in Kinase Inhibitor Synthesis

Halogenated Isoquinoline IntermediateTarget KinaseTherapeutic Area
3,6-DichloroisoquinolineVariousOncology
4-Chloro-6-bromoquinoline-3-carbonitrileEGFROncology
3-Bromo-1H-pyrrolo[3,2-g]isoquinolineHaspinOncology
Natural Product Synthesis

The structural complexity of many natural products presents a formidable challenge to synthetic chemists. Halogenated isoquinolines often serve as crucial building blocks in the total synthesis of these intricate molecules.

Ecteinascidin 743 (Trabectedin): This potent antitumor agent, isolated from the Caribbean tunicate Ecteinascidia turbinata, features a complex tetrahydroisoquinoline core.[6][27] Several total syntheses of Ecteinascidin 743 have been reported, with some strategies relying on the use of halogenated isoquinoline precursors to construct key fragments of the molecule.[20][24][25]

Mimosamycin: This antibiotic, produced by Streptomyces lavendulae, possesses an isoquinoline-3,5,8-trione core.[28] Its synthesis has been achieved through a route that involves the use of a chloromethyl-substituted intermediate, highlighting the utility of halogenated building blocks in accessing this class of natural products.[29][30]

Conclusion: A Privileged Scaffold Enhanced by Halogenation

Halogenated isoquinolines represent a class of exceptionally versatile and powerful building blocks in the arsenal of the modern synthetic and medicinal chemist. The ability to introduce halogens at specific positions on the isoquinoline core, coupled with the vast array of cross-coupling and functionalization reactions that these halogens enable, provides a robust platform for the design and synthesis of novel molecules with tailored properties. From the development of targeted cancer therapies to the total synthesis of complex natural products, the strategic application of halogenated isoquinolines continues to drive innovation at the forefront of chemical and pharmaceutical research. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of these important intermediates, with the aim of empowering researchers to fully leverage their potential in their own scientific endeavors.

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  • Fukumi, H., Kurihara, H., & Mishima, H. (1977). SYNTHESIS OF MIMOSAMYCIN (2,6-DIMETHYL-7-METHOXY-3,5,8-ISOQUINOLINETRIONE). Chemical & Pharmaceutical Bulletin, 25(10), 2589–2593. [Link][28]

  • Nucleophilic halogenations of pyridine- and isoquinoline-N-oxides with.... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link][41]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link][22]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018, January 5). Chemical Science (RSC Publishing). [Link][42]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link][16]

  • Myers, A. G., & Chiba, S. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 51(44), 10409–10413. [Link][43]

Sources

Foundational

Technical Guide: Solubility Profiling & Characterization of 6,8-Dichloroisoquinoline

The following technical guide details the solubility profile, physicochemical drivers, and characterization protocols for 6,8-Dichloroisoquinoline . [1] H Cl N Molecular Weight: 198.05 g/mol [1][2] Executive Summary 6,8-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical drivers, and characterization protocols for 6,8-Dichloroisoquinoline .

[1]


H

Cl

N Molecular Weight: 198.05 g/mol [1][2]

Executive Summary

6,8-Dichloroisoquinoline is a lipophilic heterocyclic building block used frequently in the synthesis of bioactive pharmaceutical ingredients (APIs) and functional materials. Its solubility profile is dominated by the electron-withdrawing nature of the chlorine substituents at the 6 and 8 positions, which significantly lowers the basicity of the isoquinoline nitrogen (predicted pKa ~4.07) compared to the parent isoquinoline (pKa ~5.4).

This guide provides a predicted solubility landscape based on physicochemical properties and details field-proven protocols for experimentally determining thermodynamic and kinetic solubility.

Physicochemical Drivers of Solubility[3]

To manipulate the solubility of 6,8-Dichloroisoquinoline effectively, researchers must understand the forces governing its crystal lattice energy and solvation.[1]

PropertyValue (Approx.)Solubility Implication
LogP (Lipophilicity) 3.54 – 3.70High Lipophilicity. Indicates poor aqueous solubility and high affinity for non-polar and chlorinated organic solvents.
pKa (Conjugate Acid) 4.07 ± 0.31Weak Base. The compound remains neutral at physiological pH (7.4). Significant aqueous solubility requires pH < 3.0 to protonate the nitrogen.
H-Bond Donors 0No Donor Capacity. Relies entirely on van der Waals forces and pi-stacking for solid-state packing.
H-Bond Acceptors 1 (Pyridine N)Weak Acceptor. Can accept H-bonds from protic solvents (MeOH, EtOH), aiding solubility in alcohols despite high LogP.[1]
Mechanistic Insight: The "Chlorine Effect"

The addition of chlorine atoms at positions 6 and 8 increases the molecular surface area and lipophilicity. Furthermore, chlorine substituents often enhance crystal lattice energy through intermolecular Cl[1]···Cl or Cl···pi interactions, potentially making the solid form more difficult to dissolve than non-chlorinated analogs.[1]

Solubility Landscape: Organic & Aqueous Solvents[3]

The following table categorizes solvent compatibility based on "Like Dissolves Like" principles and the compound’s calculated Hansen Solubility Parameters.

Predicted Solubility Profile

Note: "High" > 50 mg/mL; "Moderate" 10–50 mg/mL; "Low" < 1 mg/mL.

Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High Primary Choice. Excellent solvation of the dichlorinated aromatic core. Ideal for extraction and chromatography loading.
Polar Aprotic DMSO, DMF, DMAcHigh Standard for Bio-Assays. DMSO is the preferred vehicle for stock solutions (typically 10–100 mM) in biological screening.[1]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate Solubility improves significantly with temperature.[1] Useful for recrystallization (cooling yields crystals).
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneGood to Moderate THF is an excellent solvent for reactions; Ethyl Acetate is suitable for liquid-liquid extraction.[1]
Non-Polar Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Toluene may dissolve the compound with heating (pi-pi interactions).[1] Hexanes likely act as an anti-solvent.
Aqueous (Neutral pH) Water, PBS (pH 7.4)Insoluble LogP > 3.5 prevents passive dissolution.
Aqueous (Acidic) 0.1 M HCl, 1 M Acetic AcidModerate to High Protonation of the isoquinoline nitrogen (

) breaks the crystal lattice, rendering the salt form water-soluble.[1]

Experimental Protocols

Protocol A: Visual Solubility Screening (Tier 1)

Purpose: Rapidly identify suitable solvents for synthesis or purification.

  • Preparation: Weigh 10 mg of 6,8-Dichloroisoquinoline into a clear 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition. Check for clarity (absence of particulates).

  • Endpoint:

    • If clear after 100 µL: Solubility > 100 mg/mL.

    • If clear after 1 mL: Solubility ~ 10 mg/mL.

    • If insoluble after 2 mL: Solubility < 5 mg/mL.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: Generate "Gold Standard" data for formulation or pre-clinical filing.

  • Saturation: Add excess solid compound (~50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24–48 hours .

    • Critical Step: Ensure solid is still visible after 24 hours. If not, add more solid.[1]

  • Separation: Centrifuge the saturated suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid Nylon, which binds lipophilic compounds).

  • Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (Detection @ ~254 nm).

  • Calculation: Compare peak area against a standard calibration curve to determine concentration (

    
    ).
    
Protocol C: pH-Dependent Solubility Profiling

Purpose: Determine the pH required for aqueous formulation.

Since the pKa is ~4.1, solubility will follow the Henderson-Hasselbalch relationship.

  • pH > 5.1: Solubility is intrinsic (

    
    , very low).[1]
    
  • pH < 3.1: Solubility increases exponentially as the ionized species dominates.

Workflow:

  • Prepare buffers at pH 1.2, 3.0, 5.0, and 7.4.[1]

  • Perform the Shake-Flask method (Protocol B) for each buffer.

  • Plot Log(Solubility) vs. pH.

Visualization of Workflows

Figure 1: Solubility Determination Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the intended application.

SolubilityWorkflow Start Start: 6,8-Dichloroisoquinoline (Solid) Application Select Application Start->Application Synthesis Organic Synthesis / Reaction Application->Synthesis BioAssay Biological Assay / Screening Application->BioAssay Purification Purification / Crystallization Application->Purification DCM Use DCM / Chloroform (High Solubility) Synthesis->DCM Non-polar/Chlorinated DMSO Use DMSO Stock (10-100mM) Dilute into buffer < 1% BioAssay->DMSO Polar Aprotic Recryst Screen Alcohols (MeOH/EtOH) (Temp-dependent Solubility) Purification->Recryst Polar Protic

Caption: Decision matrix for solvent selection based on experimental intent.

Figure 2: pH-Dependent Solubility Logic

Visualizing the relationship between the compound's basicity and aqueous solubility.

pHSolubility Neutral Neutral Species (pH > 5) Low Solubility (S0) Transition Transition Zone (pH 3 - 5) Neutral->Transition Decreasing pH Protonation + H+ (Protonation of N) Neutral->Protonation Ionized Cationic Species (pH < 3) High Solubility (Salt Form) Transition->Ionized pH < pKa (4.07) Protonation->Ionized

Caption: The solubility of 6,8-Dichloroisoquinoline increases significantly only when pH drops below the pKa of ~4.1.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12595060, 6,8-Dichloroisoquinoline.[1] Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews. (Standard reference for LogP/Solubility relationships).

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Functionalization of 6,8-Dichloroisoquinoline via Suzuki-Miyaura Coupling

Topic: Suzuki-Miyaura Coupling Reactions using 6,8-Dichloroisoquinoline Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists and Process Development Scientists Introduction & Strategic Anal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Reactions using 6,8-Dichloroisoquinoline Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists and Process Development Scientists

Introduction & Strategic Analysis

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Fasudil) and CNS-active agents. 6,8-Dichloroisoquinoline represents a high-value building block because it offers two distinct vectors for diversification on the benzenoid ring, leaving the pyridine ring (C1/C3) available for later-stage polar functionalization.

However, utilizing this scaffold requires precise control over regioselectivity . Unlike 1-chloroisoquinoline, where reactivity is driven by nucleophilic aromatic substitution (


) susceptibility, the 6- and 8-positions rely on subtle steric and electronic differentiation during Palladium-catalyzed cross-coupling.
The Mechanistic Challenge: "The Peri-Effect"

To achieve high fidelity in library synthesis, one must exploit the Steric Steering principle:

  • Position C6 (Kinetic Vector): This position is sterically accessible and electronically activated by the fused pyridine ring. It is the site of the first oxidative addition.

  • Position C8 (Difficult Vector): This position suffers from the peri-effect —significant steric clash with the proton at C1. Consequently, C8 is kinetically slower to react and typically requires specialized bulky phosphine ligands (e.g., Buchwald ligands) or higher activation energy to couple.

Scientific Thesis: By controlling ligand sterics and reaction temperature, we can achieve >95:5 regioselectivity favoring C6-monocoupling, followed by forcing conditions to functionalize C8.

Regioselectivity & Decision Logic (Visualized)

The following decision tree illustrates the critical path for selecting conditions based on the desired substitution pattern.

G Start Starting Material: 6,8-Dichloroisoquinoline Goal Define Target Structure Start->Goal Mono6 Target: 6-Aryl-8-chloroisoquinoline Goal->Mono6 Mono-functionalization Bis Target: 6,8-Diarylisoquinoline (Asymmetric) Goal->Bis Library Diversity Cond1 Protocol A: Kinetic Control Ligand: dppf or PPh3 Temp: 60-80°C Mono6->Cond1 High Selectivity Bis->Cond1 Step 1 Cond2 Protocol B: Forcing Conditions Ligand: XPhos or SPhos Temp: 100-110°C Cond1->Cond2 Step 2 (Intermediate Isolation)

Figure 1: Strategic workflow for controlling site-selectivity based on steric differentiation between C6 and C8 positions.

Experimental Protocols

Protocol A: Site-Selective Monocoupling at C6

Objective: Install an aryl group at the C6 position while preserving the C8-chloride for future use. Rationale: We utilize


, a bidentate ligand with a moderate bite angle that stabilizes the Pd-complex but does not promote the oxidative addition into the sterically crowded C8 position as aggressively as monodentate, electron-rich phosphines.

Materials:

  • Substrate: 6,8-Dichloroisoquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with 6,8-dichloroisoquinoline, aryl boronic acid, and

    
    . Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor via LCMS. You should see the conversion of the parent mass (M) to (M+Aryl-Cl). If >5% bis-coupling is observed, lower temperature to 60°C.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 6-aryl product typically elutes later than the starting material but earlier than the bis-coupled byproduct.

Protocol B: C8-Functionalization (or One-Pot Bis-Coupling)

Objective: Functionalize the sterically hindered C8 position (either on the 6-aryl intermediate or as a second step). Rationale: The C8 position is "peri" to the C1-H. Standard catalysts fail here. We employ Buchwald Precatalysts (Gen 3) containing dialkylbiaryl phosphines (XPhos or SPhos). These ligands are electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination in crowded systems).

Materials:

  • Substrate: 6-Aryl-8-chloroisoquinoline (1.0 equiv)

  • Boronic Acid: Aryl'-B(OH)2 (1.5 equiv) - Excess required due to slower kinetics.

  • Catalyst: XPhos Pd G3 (2-5 mol%) or

    
     (2 mol%) + XPhos (4 mol%)
    
  • Base:

    
     (3.0 equiv) - Anhydrous conditions often preferred for difficult couplings.
    
  • Solvent: Toluene/Water (10:1) or n-Butanol.

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the C6-substituted substrate, the second boronic acid, base, and catalyst.

  • Inert Atmosphere: rigorous Argon purge (oxygen is detrimental to electron-rich ligands).

  • Reaction: Heat to 100–110°C (oil bath) or 120°C (Microwave, 30 min).

    • Note: The "peri-effect" barrier is high; thermal energy is necessary to drive the reaction to completion.

  • Scavenging: If Pd residues persist, treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 30 mins before concentration.

Quantitative Comparison of Conditions

The following table summarizes expected outcomes based on catalyst selection, derived from reactivity trends in analogous polychlorinated heterocycles [1, 2].

ParameterProtocol A (Kinetic/Selective)Protocol B (Thermodynamic/Forcing)
Primary Target C6-Position C8-Position
Catalyst System Pd(dppf)Cl2XPhos Pd G3 or Pd(OAc)2/SPhos
Base K2CO3 (Weak/Modest)K3PO4 or Cs2CO3 (Stronger/Soluble)
Temperature 60–80°C100–120°C
Est. Regioselectivity > 95 : 5 (C6 : C8)N/A (Promotes all available sites)
Steric Sensitivity High (Avoids C8)Low (Overcomes C8 clash)

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion at C8:

    • Cause: Protodeboronation of the boronic acid before coupling occurs.

    • Fix: Switch to Boronic Esters (BPin) or Potassium Trifluoroborates (

      
      ), which are more stable. Increase catalyst loading to 5 mol%.
      
  • Loss of Regioselectivity (Protocol A):

    • Cause: Reaction temperature too high or ligand too active (e.g., using

      
      ).
      
    • Fix: Switch solvent to THF (reflux at 66°C limits thermal energy) or reduce catalyst loading.

  • Pd-Black Formation:

    • Cause: Instability of the active Pd(0) species.

    • Fix: Ensure excess ligand (Ligand/Pd ratio 2:1) or use a precatalyst system.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1][2] Functionalization of 3,6-Dichloroisoquinoline: Application Notes and Protocols. BenchChem Technical Guides. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Suzuki regioselectivity in heterocycles). Link

Sources

Application

Application Notes and Protocols for C-H Activation Methods Involving 6,8-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of prospective C-H activation methodologies for the functionalization of 6,8-dichloroisoquinoline. Re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prospective C-H activation methodologies for the functionalization of 6,8-dichloroisoquinoline. Recognizing the limited specific literature on this particular isomer, this document leverages established principles of C-H activation on related N-heterocycles and dichlorinated isoquinolines to propose robust and scientifically grounded experimental protocols. The aim is to furnish researchers with the foundational knowledge and practical steps to unlock the synthetic potential of this versatile, yet underexplored, chemical scaffold.

Introduction: The Strategic Value of C-H Activation on Isoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] Traditional methods for the synthesis and functionalization of isoquinolines often require multi-step sequences and the pre-functionalization of starting materials. In contrast, direct C-H bond activation has emerged as a powerful and atom-economical strategy for the construction of complex molecules, allowing for the direct introduction of new carbon-carbon and carbon-heteroatom bonds.[3][4]

6,8-Dichloroisoquinoline presents a unique platform for drug discovery. The two chlorine atoms offer handles for classical cross-coupling reactions, while the remaining C-H bonds are potential sites for direct functionalization. The electronic and steric environment created by the chlorine substituents and the nitrogen atom is expected to impart distinct regioselectivity in C-H activation reactions, enabling the synthesis of novel derivatives that would be challenging to access through other means. This guide will explore the predicted reactivity of 6,8-dichloroisoquinoline and provide detailed protocols for its C-H functionalization.

Physicochemical Properties and Synthesis of 6,8-Dichloroisoquinoline

While 6,8-dichloroisoquinoline is a known compound with CAS number 73075-61-3, detailed experimental data on its synthesis and properties are not extensively reported in peer-reviewed literature.[5]

Table 1: Physicochemical Properties of 6,8-Dichloroisoquinoline

PropertyValueSource
CAS Number 73075-61-3[5]
Molecular Formula C₉H₅Cl₂N[5]
Molecular Weight 198.05 g/mol [5]
Predicted pKa 4.07 ± 0.31[5]

A plausible synthetic route can be extrapolated from established methods for isoquinoline synthesis, such as the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[6]

Proposed Synthesis of 6,8-Dichloroisoquinoline

A potential synthetic pathway could start from 3,5-dichlorobenzaldehyde, as outlined below.

Synthesis_of_6,8-Dichloroisoquinoline cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization 3,5-Dichlorobenzaldehyde 3,5-Dichlorobenzaldehyde Benzalaminoacetal_intermediate Benzalaminoacetal_intermediate 3,5-Dichlorobenzaldehyde->Benzalaminoacetal_intermediate p-TsOH, Toluene, reflux Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde_dimethyl_acetal->Benzalaminoacetal_intermediate 6,8-Dichloroisoquinoline 6,8-Dichloroisoquinoline Benzalaminoacetal_intermediate->6,8-Dichloroisoquinoline Conc. H₂SO₄ Palladium-Catalyzed_Direct_Arylation_Workflow Start Start Setup Reaction Setup: - 6,8-Dichloroisoquinoline - Aryl Halide - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Setup Reaction Heat under Inert Atmosphere (e.g., 90 °C, 12-24 h) Setup->Reaction Workup Cool, Dilute with EtOAc, Wash with H₂O and Brine Reaction->Workup Purification Dry, Concentrate, Column Chromatography Workup->Purification Product 1-Aryl-6,8-dichloroisoquinoline Purification->Product

Figure 2: General workflow for the Palladium-catalyzed direct C-H arylation of 6,8-Dichloroisoquinoline.

Protocol 1: Palladium-Catalyzed Direct C-H Arylation

  • Materials:

    • 6,8-Dichloroisoquinoline

    • Aryl bromide or iodide (1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Triphenylphosphine (PPh₃, 10 mol%)

    • Potassium carbonate (K₂CO₃, 2 equivalents)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Procedure:

    • To a flame-dried Schlenk tube, add 6,8-dichloroisoquinoline (1 mmol), the aryl halide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add the degassed dioxane/water solvent mixture (5 mL).

    • Seal the tube and heat the reaction mixture at 90-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Proposed Conditions for Palladium-Catalyzed C-H Arylation

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O90-110
PdCl₂(dppf)-Cs₂CO₃Toluene100-120
Pd₂(dba)₃XPhosK₃PO₄t-Amyl alcohol110
Rhodium-Catalyzed C-H Olefination

Rhodium catalysts are highly effective for the C-H olefination of N-heterocycles, providing access to vinyl-substituted isoquinolines. [3][7] Protocol 2: Rhodium-Catalyzed C-H Olefination

  • Materials:

    • 6,8-Dichloroisoquinoline

    • Activated alkene (e.g., ethyl acrylate, 2 equivalents)

    • [RhCp*Cl₂]₂ (2.5 mol%)

    • Silver hexafluoroantimonate (AgSbF₆, 10 mol%)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • In a glovebox, add 6,8-dichloroisoquinoline (0.5 mmol), [RhCp*Cl₂]₂ (0.0125 mmol), and AgSbF₆ (0.05 mmol) to a vial.

    • Add DCE (2 mL) followed by the activated alkene (1 mmol).

    • Seal the vial and heat the reaction at 80 °C for 16 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Rhodium_Catalyzed_CH_Olefination_Mechanism Rh_catalyst [Rh(III)] Coordination Coordination Rh_catalyst->Coordination Isoquinoline 6,8-Dichloroisoquinoline Isoquinoline->Coordination CH_Activation C-H Activation (CMD) Coordination->CH_Activation Rhodacycle Rhodacycle intermediate CH_Activation->Rhodacycle Olefin_Coordination Olefin Coordination Rhodacycle->Olefin_Coordination Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Product_Release->Rh_catalyst Regeneration Product 1-Vinyl-6,8-dichloroisoquinoline Product_Release->Product

Figure 3: Proposed mechanism for Rhodium-catalyzed C-H olefination.

Conclusion

6,8-Dichloroisoquinoline is a promising but underutilized scaffold in synthetic chemistry. The application of modern C-H activation techniques offers a direct and efficient route to novel derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide, derived from established methodologies for related systems, provide a solid starting point for the exploration of the C-H functionalization chemistry of this molecule. Through careful optimization, these methods can be expected to deliver a diverse range of functionalized 6,8-dichloroisoquinolines, thereby expanding the accessible chemical space for scientific investigation.

References

  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. Accounts of Chemical Research, 41(8), 1013–1025. [Link]

  • Gande, V., & Glorius, F. (2018). Rhodium-Catalyzed Heterocycle Synthesis by C–H Functionalization. Topics in Current Chemistry, 376(6), 46. [Link]

  • Biswal, P. (2021). Syntheses and Functionalization of N-Heterocycles via Rhodium Catalysed C-H Activation. Shodhganga. [Link]

  • Hyster, T. K., & Rovis, T. (2021). Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines That Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. Accounts of Chemical Research, 54(7), 1766–1778. [Link]

  • Martin, R. M. (2012). Synthesis of Pharmaceutically Relevant Nitrogen Heterocycles via Rhodium Catalyzed C-H Bond Functionalization. eScholarship, University of California. [Link]

  • Wang, D. H., & Glorius, F. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1843. [Link]

  • Nicholls, R. L., & Clarke, M. L. (2020). Regioselective C–H activation. Nature Reviews Chemistry, 4(10), 551–562. [Link]

  • Douglas, C. J., & Thomson, R. J. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Proceedings of the National Academy of Sciences, 109(30), 11933–11937. [Link]

  • Thomson, R. J. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. ResearchGate. [Link]

  • Wang, T., & Glorius, F. (2014). Rh-catalyzed sequential oxidative C-H activation/annulation with geminal-substituted vinyl acetates to access isoquinolines. Organic & Biomolecular Chemistry, 12(32), 6152–6155. [Link]

  • Besset, T., & Glorius, F. (2021). Regioselective Functionalization of Quinolines through C–H Activation: A Comprehensive Review. Molecules, 26(18), 5484. [Link]

  • Wang, D. H., & Glorius, F. (2017). Synthesis of isoquinolinones via regioselective palladium-catalyzed C–H activation/annulation. Xi'an Jiaotong-Liverpool University Research Portal. [Link]

  • Douglas, C. J., & Thomson, R. J. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(23), 6030–6033. [Link]

  • Thomson, R. J. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PubMed. [Link]

  • PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved February 23, 2026, from [Link]

  • Thomson, R. J. (2016). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 14(4), 1195–1203. [Link]

  • Besset, T., & Glorius, F. (2021). Regioselective Functionalization of Quinolines through C–H Activation: A Comprehensive Review. PMC. [Link]

  • White, M. C. (2015, September 22). Christina White [Video]. YouTube. [Link]

  • White, M. C. (2015, September 22). Christina White [Video]. YouTube. [Link]

  • Daugulis, O. (2024, June 21). Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved February 23, 2026, from [Link]

  • Budnikova, H. (2021). C-H Activation/Functionalization via Metalla-Electrocatalysis. ResearchGate. [Link]

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Method

Strategic Use of 6,8-Dichloroisoquinoline in the Synthesis of Isoquinoline Alkaloid Scaffolds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The isoquinoline core is a foundational motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline core is a foundational motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Halogenated isoquinolines, in particular, serve as versatile and powerful building blocks in organic synthesis, offering strategically placed reactive handles for the construction of complex molecular architectures. This guide focuses on the synthetic potential of 6,8-dichloroisoquinoline, a less-explored yet highly valuable starting material for the assembly of diverse alkaloid scaffolds.

While direct total syntheses commencing from 6,8-dichloroisoquinoline are not extensively documented, its true value lies in the principles of regioselective functionalization. The two chlorine atoms on the benzenoid ring, though less reactive than those at the C1 or C3 positions, provide orthogonal sites for modification through modern cross-coupling methodologies.[2][3] This allows for a modular and convergent approach to building the complex substitution patterns found in many isoquinoline alkaloids.

This document provides a detailed exploration of the strategic functionalization of the 6,8-dichloroisoquinoline core and outlines hypothetical, yet chemically sound, pathways toward important alkaloid frameworks.

Part 1: Synthesis and Reactivity of 6,8-Dichloroisoquinoline

The preparation of the 6,8-dichloroisoquinoline scaffold can be envisioned through classical isoquinoline syntheses, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, starting from an appropriately substituted dichlorinated benzaldehyde or phenethylamine precursor.[4][5][6]

  • Pomeranz-Fritsch Synthesis : This involves the acid-catalyzed cyclization of a benzalaminoacetal. Starting with 2,4-dichlorobenzaldehyde, condensation with an aminoacetaldehyde acetal followed by cyclization under strong acidic conditions would yield the target 6,8-dichloroisoquinoline.[7][8] The electron-withdrawing nature of the chlorine substituents generally requires more forcing conditions for the electrophilic cyclization step.[8]

  • Bischler-Napieralski Reaction : This method involves the cyclodehydration of a β-phenylethylamide.[5][9][10] N-acylation of 2-(2,4-dichlorophenyl)ethanamine followed by treatment with a dehydrating agent like POCl₃ or P₂O₅ would furnish the corresponding 3,4-dihydroisoquinoline, which can then be dehydrogenated to afford 6,8-dichloroisoquinoline.[11]

The reactivity of the C6 and C8 positions is primarily governed by their location on the electron-richer benzenoid ring. Unlike the C1 or C3 positions, which are highly activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom, the C6 and C8 positions are more amenable to transition-metal-catalyzed cross-coupling reactions.[3][12] Subtle differences in the electronic environment may allow for regioselective functionalization under carefully controlled conditions, although in many cases, a stepwise approach is more practical.

Part 2: Core Functionalization Strategies and Protocols

The twin chlorine atoms of 6,8-dichloroisoquinoline serve as robust anchor points for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. For 6,8-dichloroisoquinoline, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

Causality of Protocol Choices:

  • Catalyst : Palladium complexes such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are commonly employed. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial.[13]

  • Base : A base, typically Na₂CO₃, K₂CO₃, or Cs₂CO₃, is essential for the activation of the boronic acid to facilitate transmetalation.[14]

  • Solvent : A biphasic solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents.[13]

Protocol 1: Mono-Arylation of 6,8-Dichloroisoquinoline via Suzuki-Miyaura Coupling

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6,8-dichloroisoquinoline (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and finely ground K₂CO₃ (2.0 mmol).

  • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the mono-arylated chloroisoquinoline.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage central to the structure of countless alkaloids.[15][16] This reaction enables the coupling of primary or secondary amines with the chloro-substituents of the isoquinoline core.

Causality of Protocol Choices:

  • Catalyst/Ligand System : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as Xantphos or BINAP are often required to facilitate the reductive elimination step.[15][17]

  • Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, allowing it to bind to the palladium center.[18]

  • Solvent : Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and catalyst deactivation.

Protocol 2: Mono-Amination of 6,8-Dichloroisoquinoline via Buchwald-Hartwig Amination

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol).

  • Add 6,8-dichloroisoquinoline (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mono-aminated chloroisoquinoline.

Reaction TypeTypical Catalyst/LigandTypical BaseSolvent SystemTemperature (°C)Key Application
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or Cs₂CO₃Dioxane/Water80-100C-C bond formation (Arylation, Vinylation)
Buchwald-Hartwig Pd₂(dba)₃/XantphosNaOtBuToluene or Dioxane100-120C-N bond formation (Amination)
Sonogashira PdCl₂(PPh₃)₂/CuIEt₃N or DIPATHF or DMF50-80C-C bond formation (Alkynylation)

Part 3: Proposed Synthetic Pathways to Alkaloid Scaffolds

The true synthetic power of 6,8-dichloroisoquinoline is realized in its application to construct complex alkaloid cores through sequential, regioselective functionalization.

A. Strategy Towards a Mimosamycin Analogue Core

Mimosamycin is a naturally occurring isoquinoline-3,5,8-trione antibiotic.[19][20] A strategy employing 6,8-dichloroisoquinoline can provide access to novel analogues with substitution at the C6 and C8 positions.

Workflow:

  • Stepwise Suzuki Couplings : Perform a Suzuki-Miyaura coupling with a first arylboronic acid. After purification, a second, different arylboronic acid can be coupled at the remaining chlorine position under similar or slightly more forcing conditions.

  • Oxidation : The resulting 6,8-disubstituted isoquinoline can then be subjected to oxidation (e.g., with Fremy's salt or ceric ammonium nitrate) to install the quinone functionality, a key feature of mimosamycin-like compounds.

G A 6,8-Dichloroisoquinoline B Suzuki Coupling (Ar1B(OH)2, Pd catalyst) A->B Step 1 C 6-Aryl-8-chloroisoquinoline B->C D Suzuki Coupling (Ar2B(OH)2, Pd catalyst) C->D Step 2 E 6,8-Diarylisoquinoline D->E F Oxidation (e.g., Fremy's Salt) E->F Step 3 G Diaryl-isoquinoline-dione (Mimosamycin Analogue Core) F->G

Synthetic workflow for a Mimosamycin analogue.
B. Strategy Towards a Protoberberine Alkaloid Core

Protoberberine alkaloids, such as berberine, feature a tetracyclic dibenzo[a,g]quinolizinium system.[21][22] A modular route starting from 6,8-dichloroisoquinoline can be envisioned to construct this complex framework.

Workflow:

  • First Suzuki Coupling : A Suzuki-Miyaura coupling is performed to install an ortho-functionalized aryl group (e.g., with a formyl or hydroxymethyl substituent) at the C8 position.

  • Second C-C Bond Formation : The C6 position is then functionalized. This could be another Suzuki coupling to introduce a vinyl group, which could then participate in a Heck reaction or other cyclization. Alternatively, a Sonogashira coupling followed by cyclization could form one of the rings.

  • Ring Closure and Aromatization : A final intramolecular cyclization (e.g., Pictet-Spengler or Bischler-Napieralski type) followed by oxidation/aromatization would complete the tetracyclic core.[21][23]

G A 6,8-Dichloroisoquinoline B Suzuki Coupling (ortho-formylarylboronic acid) A->B Step 1 C 8-Aryl-6-chloroisoquinoline (with formyl group) B->C D Sonogashira Coupling (alkyne partner) C->D Step 2 E 8-Aryl-6-alkynyl-isoquinoline D->E F Intramolecular Cyclization (e.g., Gold-catalyzed) E->F Step 3 G Tetracyclic Intermediate F->G H Final Ring Closure & Aromatization G->H Step 4 I Protoberberine Core H->I

Synthetic workflow for a Protoberberine core.

Conclusion

While 6,8-dichloroisoquinoline may not be a conventional starting point for alkaloid total synthesis, its strategic value is immense. The presence of two distinct, addressable chlorine atoms on the benzenoid ring allows for the application of powerful and modular C-C and C-N bond-forming reactions. By leveraging modern synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can design flexible and convergent routes to novel alkaloid analogues that would be difficult to access through classical methods. The protocols and strategies outlined herein provide a foundational framework for drug development professionals to unlock the synthetic potential of this versatile building block.

References

  • Maciver, S., et al. (2014). A concise synthesis of the biologically active alkaloid berberine. Angewandte Chemie International Edition, 53(52), 14353-14356. Available at: [Link]

  • ResearchGate. (2024). Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Available at: [Link]

  • Thyagarajan, B. S. (1969). Novel total synthesis of protoberberine-type alkaloids. Journal of the Chemical Society D: Chemical Communications, (10), 527. Available at: [Link]

  • Name-Reaction.com. Pomeranz-Fritsch Reaction. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Wiley Online Library. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-100. Available at: [Link]

  • Kesteleyn, B., & De Kimpe, N. (2000). Synthesis of mimosamycin. The Journal of organic chemistry, 65(3), 635–639. Available at: [Link]

  • Synfacts. (2020). Modified Pomeranz–Fritsch Reaction for the Synthesis of 1,2-Dihydroisoquinolines. Synfacts, 16(03), 0279. Available at: [Link]

  • Natural Product Reports. (2024). Retracted Article: Recent advances in total synthesis of protoberberine and chiral tetrahydroberberine alkaloids. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • ResearchGate. (2016). The intrinsic electrophilicity of C1 in isoquinolines is sufficient to override the usual ArBr > ArCl order of halide reactivity. Available at: [Link]

  • JACS Au. (2025). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. Available at: [Link]

  • ACS Publications. (2000). Synthesis of Mimosamycin. The Journal of Organic Chemistry, 65(3), 635-639. Available at: [Link]

  • ResearchGate. (1951). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Available at: [Link]

  • Science of Synthesis. Isoquinoline. Available at: [Link]

  • RSC Publishing. (1998). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (22), 3691-3696. Available at: [Link]

  • Amanote Research. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Available at: [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
  • PrepChem.com. Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

  • PubMed. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of organic chemistry, 83(2), 871–880. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • PubMed. (2003). Regioselective substitution of 6,7-dichloroquinoline-5,8-dione: synthesis and X-ray crystal structure of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones. Archives of pharmacal research, 26(4), 274–279. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available at: [Link]

  • ResearchGate. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Indian Academy of Sciences. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 125(5), 1033-1043. Available at: [Link]

  • ResearchGate. (2005). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6663-6672. Available at: [Link]

  • Harvard University. The Suzuki Reaction. Available at: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]

  • PubMed. (2020). Total Synthesis of Meayamycin B. The Journal of organic chemistry, 85(7), 4637–4647. Available at: [Link]

  • PubMed. (2002). Total synthesis of spicamycin. The Journal of organic chemistry, 67(9), 2851–2860. Available at: [Link]

  • ResearchGate. (2016). Total Synthesis of Aquayamycin. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6,8-Dichloroisoquinoline Solubility Guide

Case ID: SOL-68DCIQ-DMSO Subject: Troubleshooting Solubility & Stability of 6,8-Dichloroisoquinoline in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2][3] Executive Summary & Compo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-68DCIQ-DMSO Subject: Troubleshooting Solubility & Stability of 6,8-Dichloroisoquinoline in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2][3]

Executive Summary & Compound Profile

User Context: You are likely utilizing 6,8-Dichloroisoquinoline (CAS: 73075-61-3) as a scaffold for medicinal chemistry or a bioactive fragment in screening assays.

The Core Problem: Isoquinolines are inherently lipophilic aromatic heterocycles.[3] The addition of two chlorine atoms at the 6 and 8 positions significantly increases the logP (lipophilicity) and crystal lattice energy.[3] While DMSO is an excellent solvent for this class, users frequently encounter "crash-out" (precipitation) due to three specific variables: thermodynamic saturation limits , hygroscopic water uptake , and thermal shock during storage.[3]

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₉H₅Cl₂NLow MW, but rigid planar structure promotes stacking.[1][2][3]
Physical State Solid (Crystalline)High lattice energy requires input energy (heat/sonic) to break.[2][3]
LogP (Predicted) ~3.5 - 4.0Highly lipophilic; poor water solubility; requires organic solvent.[1][2][3]
pKa ~4.0 (Weak Base)Uncharged at neutral pH; solubility decreases in basic aqueous buffers.[2][3]
Hygroscopicity Low (Compound) / High (DMSO)CRITICAL: DMSO absorbs atmospheric water, which acts as an anti-solvent.[2][3]

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode.[3]

SolubilityTroubleshooting Start Start: Visual Inspection IsDissolved Is the compound fully dissolved? Start->IsDissolved Cloudy Cloudy / Particulates visible immediately IsDissolved->Cloudy No (Initial) Crystals Crystals formed after freezing/storage IsDissolved->Crystals No (Storage) Precipitation Precipitates upon addition to water/buffer IsDissolved->Precipitation Yes, then crashes Action_Heat Protocol A: Thermodynamic Activation (Heat + Sonication) Cloudy->Action_Heat Crystals->Action_Heat Action_Dry Protocol B: Solvent Integrity Check (Water Contamination) Crystals->Action_Dry Action_Dilution Protocol C: Stepwise Dilution & Carrier Protection Precipitation->Action_Dilution

Caption: Figure 1.[1][2][3] Diagnostic logic tree for identifying the root cause of solubility failure based on visual evidence.

Protocol A: Initial Dissolution (The "Thermodynamic Push")[3]

Issue: The solid refuses to dissolve at high concentrations (e.g., >50 mM) or forms a suspension. Scientific Rationale: The crystal lattice of dichlorinated isoquinolines is stable.[2][3] Room temperature DMSO often lacks the kinetic energy to break these intermolecular forces rapidly.[3]

Step-by-Step Procedure
  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can leach).[2][3]

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to achieve 80% of the target volume.[2][3]

    • Note: Do not add to the final volume immediately; the solute volume contributes to the total.

  • Mechanical Agitation: Vortex vigorously for 30 seconds.

  • Thermodynamic Activation (Critical Step):

    • If particulates remain, place the vial in an ultrasonic water bath.[3]

    • Sonicate at 40°C - 50°C for 10–15 minutes.

    • Why? Sonication creates cavitation bubbles that disrupt crystal surfaces, while heat increases the saturation limit.[3]

  • Final Adjustment: Once clear, top up with DMSO to the final volume.

Protocol B: Storage & Stability (The "Water Trap")

Issue: The stock solution was clear, but after storing at -20°C, solids appeared that won't redissolve. Scientific Rationale: DMSO freezes at 18.5°C. Upon freezing, solutes are often excluded from the crystal lattice (cryoconcentration), causing local supersaturation and precipitation.[3] Furthermore, DMSO is hygroscopic.[2][3][4][5] If the vial was opened cold, it absorbed atmospheric water.[3] Water is an anti-solvent for 6,8-Dichloroisoquinoline. [1][2][3]

The "Water-Induced Crash" Mechanism[1][2][3]

WaterEffect DMSO_Pure Pure DMSO Stock (Solubilized) Open_Cold Vial Opened Cold (Condensation) DMSO_Pure->Open_Cold User Error Hygroscopy DMSO Absorbs Atmospheric Water Open_Cold->Hygroscopy Polarity_Shift Solvent Polarity Increases Hygroscopy->Polarity_Shift Solubility_Drop Lipophile Solubility Decreases Polarity_Shift->Solubility_Drop Precipitate Irreversible Precipitation Solubility_Drop->Precipitate

Caption: Figure 2. The cascade of failure caused by moisture ingress in DMSO stocks. Just 5% water content can drastically reduce solubility of chlorinated heterocycles.

Corrective Actions for Storage
  • Thawing: Never attempt to pipette from a frozen or semi-frozen stock.[2][3] Thaw completely at room temperature or 37°C.

  • Clarification: If precipitate is present after thawing, heat to 37°C and vortex .

    • Warning: If it does not redissolve with heat, your DMSO likely has >10% water content.[3] You must prepare a fresh stock using anhydrous DMSO.[2][3]

  • Aliquot: Store in single-use aliquots to prevent repeated freeze-thaw cycles and moisture entry.

Protocol C: Aqueous Dilution (The "Assay Crash")

Issue: The DMSO stock is clear, but adding it to cell culture media or buffer causes immediate cloudiness. Scientific Rationale: This is "solvent shock."[3] 6,8-Dichloroisoquinoline is hydrophobic.[1][2][3] When a droplet of DMSO stock hits water, the DMSO diffuses away rapidly, leaving the compound stranded in a high-water environment where it is insoluble.[3]

Optimization Strategy
ParameterRecommendationReason
Mixing Speed Rapid, turbulent mixingPrevents local zones of supersaturation.[1][2][3]
Intermediate Step Serial Dilution Do not jump from 100 mM (100% DMSO) to 10 µM (aq). Perform an intermediate step (e.g., 10x conc in 10% DMSO) before final addition.[2][3]
Additives 0.05% Tween-80 or BSA Surfactants or carrier proteins (Albumin) bind the lipophile and prevent aggregation.[2][3]
Max DMSO % Keep < 0.5% - 1.0%High DMSO is toxic to cells, but too low (<0.1%) might not support the compound.[2][3][6]

Frequently Asked Questions (FAQs)

Q1: I see a "gel" forming instead of a clear solution. What is this? A: This often indicates a supersaturated state or the formation of a solvate. It suggests you are exceeding the solubility limit (likely >100 mM).[2][3] Dilute the sample by 50% with fresh DMSO, heat to 50°C, and vortex.

Q2: Can I use DMSO containing water (wet DMSO) if I am using it immediately? A: For 6,8-Dichloroisoquinoline, NO .[2][3] The chlorination makes this compound highly sensitive to polarity changes.[3] Even small amounts of water can act as a seed for crystallization.[2][3] Always use anhydrous DMSO (stored over molecular sieves if possible).[2][3]

Q3: My compound is the Hydrochloride (HCl) salt, not the free base. Does this change the protocol? A: Yes. HCl salts are ionic and often less soluble in pure organic solvents like DMSO compared to the free base, but more soluble in water.

  • If using HCl salt: You may need to add a small amount of water (5-10%) to the DMSO to help the salt dissociate, OR use pure water/buffer if the concentration is low enough.[3]

Q4: How do I sterilize the stock solution? A: Do not autoclave. DMSO degrades at high temps and can explode under pressure.[2][3] Use a 0.2 µm PTFE (Teflon) or Nylon syringe filter .[2][3]

  • Critical: Do not use Cellulose Acetate (CA) filters; DMSO dissolves them.[2][3][5]

References

  • Gaylord Chemical Company. (2007).[2][3][7] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B. Retrieved from [1][2][3]

  • Lipinski, C. A., et al. (2001).[2][3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • PubChem. (n.d.).[2][3] Compound Summary: Isoquinoline, 1,3-dichloro- (Analogous Physicochemical Data). National Library of Medicine.[2][3] Retrieved from [1][3]

  • Way, L. (2014).[2][3] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved from

  • Thermo Fisher Scientific. (n.d.).[2][3] DMSO Compatibility with Syringe Filters. Retrieved from [1][2][3]

Sources

Optimization

minimizing side reactions during 6,8-Dichloroisoquinoline functionalization

Executive Summary & Reactivity Profile Functionalizing 6,8-dichloroisoquinoline presents a classic "distal vs. proximal" regioselectivity challenge.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

Functionalizing 6,8-dichloroisoquinoline presents a classic "distal vs. proximal" regioselectivity challenge. Unlike the highly reactive C1 position (often exploited in


 reactions), the C6 and C8 positions rely on transition-metal catalysis.

The core challenge lies in the steric and electronic differentiation between the two chlorides:

  • C6-Cl (Para-like): Sterically accessible and electronically activated by the isoquinoline nitrogen (via conjugation). This is typically the first site of oxidative addition.

  • C8-Cl (Peri-position): Significantly hindered by the adjacent ring nitrogen lone pair and the C1-H (peri-effect). Functionalizing C8 usually requires smaller cone-angle ligands or higher temperatures, often leading to bis-coupling or protodehalogenation side reactions.

This guide addresses the three most common failure modes: Loss of Regiocontrol , Protodehalogenation (Hydrodehalogenation) , and Catalyst Poisoning .

Interactive Troubleshooting Guide (Q&A)

Module A: Regioselectivity (The "Mixture" Problem)

Q: I am trying to mono-arylate at C6 using Suzuki coupling, but I keep getting a mixture of C6-mono, C8-mono, and C6,8-bis products. How do I lock selectivity for C6?

A: The issue is likely Ligand-Substrate Mismatch. While C6 is electronically favored, the difference in activation energy between C6 and C8 is small if the catalyst system is too active.

The Fix:

  • Switch to Bulky Ligands: Use ligands with a large cone angle (e.g., XPhos or SPhos ). The steric bulk prevents the palladium center from approaching the crowded C8 position (the peri-pocket), effectively "shielding" it while permitting reaction at the exposed C6 site.

  • Stoichiometry Control: Reduce boronic acid equivalents to 0.95 eq relative to the isoquinoline. It is better to have unreacted starting material (recyclable) than bis-coupled byproducts (difficult separation).

  • Base Selection: Switch from

    
     (strong, soluble) to 
    
    
    
    or
    
    
    . Milder bases slow the transmetallation step, allowing the thermodynamic selectivity for C6 to dominate.

Q: Conversely, I need to functionalize C8 after C6 is already substituted. The reaction stalls.

A: You are fighting the "Peri-Effect." Once C6 is substituted, the ring is more electron-rich, making the C8-Cl bond stronger (less prone to oxidative addition). Furthermore, C8 is sterically crowded.

The Fix:

  • Use "Slim" Ligands: Switch to bidentate ligands with smaller bite angles like dppf or Xantphos , or phosphines like

    
     (tricyclohexylphosphine) which are electron-rich but flexible enough to access the hindered C8 site [1].
    
  • Increase Temperature: C8 activation often requires temperatures >100°C.

  • Solvent Switch: Use high-boiling non-polar solvents (Toluene/Xylene) rather than polar aprotic solvents (DMF), which can exacerbate catalyst decomposition at high heat.

Module B: The "Vanishing Halogen" (Protodehalogenation)

Q: During Buchwald-Hartwig amination, my Chloride is being replaced by a Hydrogen (H) instead of the amine. Why?

A: This is


-Hydride Elimination from the Amine/Alkoxide. 
This "Hydrodehalogenation" occurs when the catalytic cycle diverts. Instead of Reductive Elimination (forming C-N bond), the Pd-Amido complex undergoes 

-hydride elimination, releasing an imine and a Pd-H species, which then reduces the aryl chloride [2].

The Fix:

  • Catalyst Pre-activation: Do not mix Pd source and ligand in the presence of the substrate. Form the active catalyst species ex situ or use precatalysts (e.g., BrettPhos Pd G3 ).[1]

  • Base Choice is Critical: Avoid Sodium tert-butoxide (

    
    ) if your substrate is sensitive. The 
    
    
    
    -protons on the tert-butoxide can serve as a hydride source. Switch to
    
    
    or
    
    
    (inorganic bases eliminate the hydride source from the base).
  • Solvent Purity: Ensure solvents are strictly anhydrous. Water can facilitate hydrodehalogenation pathways in Pd cycles.

Module C: Catalyst Poisoning

Q: My reaction starts but stops at 20% conversion. Adding more catalyst doesn't help.

A: The Isoquinoline Nitrogen is coordinating to the Palladium. The basic Nitrogen (N2) of the isoquinoline ring is a competent ligand. It binds to the Pd(II) species, forming a stable, inactive "off-cycle" complex, effectively poisoning the catalyst.

The Fix:

  • Lewis Acid Additive: Add a substoichiometric amount of a Lewis Acid (e.g.,

    
     or 
    
    
    
    ). This coordinates to the Isoquinoline Nitrogen, blocking it from binding to the Palladium, without interfering with the oxidative addition at the C-Cl bond.
  • Ligand Overload: Increase the Ligand:Pd ratio (e.g., 4:1 instead of 2:1). Excess phosphine ligand competes with the isoquinoline nitrogen for the Pd center.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for ligand selection and the competing pathways leading to side reactions.

ReactionLogic Start Start: 6,8-Dichloroisoquinoline Goal What is your Goal? Start->Goal C6_Select Target C6 (Mono-coupling) Goal->C6_Select Most Reactive C8_Select Target C8 (Post-C6 or Force) Goal->C8_Select Least Reactive C6_Action STRATEGY: Steric Shielding Ligand: XPhos or SPhos Base: K3PO4 Temp: 60-80°C C6_Select->C6_Action C8_Action STRATEGY: Access & Activation Ligand: PCy3 or dppf Base: Cs2CO3 Temp: >100°C C8_Select->C8_Action Side_Reactions Problem: Side Reactions? C6_Action->Side_Reactions C8_Action->Side_Reactions Proto Issue: Cl replaced by H (Protodehalogenation) Side_Reactions->Proto Poison Issue: Low Conversion (N-Coordination) Side_Reactions->Poison Proto_Fix FIX: 1. Avoid NaOtBu 2. Use Cs2CO3 3. Use Precatalysts Proto->Proto_Fix Poison_Fix FIX: 1. Add ZnCl2 (Lewis Acid) 2. Increase Ligand Ratio Poison->Poison_Fix

Figure 1: Strategic decision tree for ligand selection and troubleshooting common failure modes in 6,8-dichloroisoquinoline coupling.

Standardized Experimental Protocols

Protocol A: Highly Selective C6-Suzuki Coupling

Objective: Mono-arylation at C6 while preserving C8-Cl.

Reagents:

  • 6,8-Dichloroisoquinoline (1.0 eq)[2]

  • Aryl Boronic Acid (0.95 eq) — Limiting reagent to prevent bis-coupling.

  • 
     (2 mol%)[3]
    
  • XPhos (4 mol%) — Bulky ligand for regiocontrol.

  • 
     (2.0 eq) — Mild base.
    
  • Solvent: 1,4-Dioxane/Water (4:1) degassed.

Procedure:

  • Catalyst Pre-formation: In a separate vial, stir

    
     and XPhos in 1 mL Dioxane for 10 mins at RT (Yellow 
    
    
    
    Orange color change indicates active species).
  • Reaction Assembly: Charge the main vessel with Isoquinoline, Boronic Acid, and Base. Evacuate/Refill with Argon (

    
    ).
    
  • Addition: Add solvent and the pre-formed catalyst solution via syringe.

  • Heating: Heat to 70°C (Do not reflux). Monitor by LCMS at 2 hours.

  • Workup: Filter through Celite. If bis-coupling is observed (<5%), recrystallize from EtOH/Hexane (bis-products are often less soluble).

Protocol B: C8-Selective Buchwald-Hartwig (Post-C6 Functionalization)

Objective: Amination of the hindered C8-Cl (assuming C6 is already functionalized).

Reagents:

  • 6-Aryl-8-chloroisoquinoline (1.0 eq)

  • Amine (1.2 eq)[3]

  • BrettPhos Pd G3 (3 mol%) — Third-gen precatalyst handles sterics/electronics best.

  • 
     (2.0 eq) — Avoids beta-hydride elimination sources.
    
  • Solvent: Toluene (Anhydrous).[3]

Procedure:

  • Glovebox/Schlenk: Charge tube with Precatalyst, Base, and Substrate.

  • Solvent: Add anhydrous Toluene and Amine under Argon flow.

  • Activation: Seal and heat to 100-110°C .

  • Note: If conversion stalls, add 10 mol%

    
     to sequester the isoquinoline nitrogen.
    

Data Summary: Ligand Performance Matrix

LigandCone AnglePrimary SelectivityRisk FactorBest For...

145°Poor (Mixture)High Bis-couplingNon-selective exhaustive coupling
XPhos 190°C6 (High) LowSelective C6-Arylation
SPhos 194°C6 (High) LowSelective C6-Arylation (Electron-rich boronic acids)

170°C6/C8 (Mod.)ProtodehalogenationActivating C8 (High Temp)
dppf (Bidentate)C8 (Access)HydrolysisC8-Coupling (Small bite angle fits peri-pocket)

References

  • BenchChem. (2025).[3][4][5] Functionalization of 3,6-Dichloroisoquinoline: Application Notes and Protocols. Retrieved from 3

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. Retrieved from 6

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from 7

  • National Institutes of Health (NIH). (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC. Retrieved from 8

Sources

Troubleshooting

purification strategies for crude 6,8-Dichloroisoquinoline mixtures

Technical Support Center: Purification of 6,8-Dichloroisoquinoline (6,8-DCIQ) Strategic Overview Welcome to the technical support hub for halogenated isoquinoline intermediates. If you are synthesizing 6,8-Dichloroisoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6,8-Dichloroisoquinoline (6,8-DCIQ)

Strategic Overview

Welcome to the technical support hub for halogenated isoquinoline intermediates. If you are synthesizing 6,8-Dichloroisoquinoline (6,8-DCIQ), you are likely encountering a crude mixture containing unreacted starting materials (e.g., chlorobenzalaminoacetals from Pomeranz-Fritsch synthesis), tarry polymerization byproducts, and difficult-to-separate regioisomers (specifically the 5,8-dichloro analog).

This guide prioritizes a "Triage" approach: Bulk Cleanup (Acid-Base)


Isomer Resolution (Chromatography) 

Final Polish (Crystallization) .

Phase 1: Bulk Cleanup (Acid-Base Extraction)

The Logic: Isoquinolines are weak bases. 6,8-DCIQ has a predicted pKa lower than unsubstituted isoquinoline (pKa ~5.4) due to the electron-withdrawing chlorine atoms (likely pKa ~3.0–4.0). We exploit this to separate the product from non-basic impurities (tars, aldehydes) without using expensive silica.

Protocol 1.0: The "Switchable" Extraction
  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: Avoid ether if your crude contains significant tars, as they often precipitate and clog funnels.

  • Acid Extraction (Target pH < 2):

    • Extract the organic phase 3x with 1M HCl .

    • Mechanism:[1][2][3][4][5][6] The 6,8-DCIQ protonates to form the water-soluble hydrochloride salt (

      
      ). Neutral impurities remain in the organic layer.
      
  • Organic Wash:

    • Keep the Aqueous Acidic Layer .

    • Discard the organic layer (contains non-basic tars).

  • Basification (Target pH 9–10):

    • Cool the acidic aqueous layer to 0°C (ice bath).[6]

    • Slowly add 20% NaOH or NH₄OH until pH > 9.

    • Observation: The solution will turn cloudy as the free base precipitates.

  • Final Extraction:

    • Extract the cloudy aqueous mixture 3x with DCM.

    • Dry combined organics over

      
      , filter, and concentrate.[2][6]
      

Visual Workflow:

AcidBaseExtraction Start Crude Mixture (Dissolved in DCM) AcidWash Add 1M HCl (Phase Separation) Start->AcidWash Decision Separate Layers AcidWash->Decision OrgLayer Organic Layer (Contains Tars/Neutrals) Decision->OrgLayer Discard AqLayer Aqueous Layer (Contains 6,8-DCIQ HCl) Decision->AqLayer Keep Basify Basify with NaOH (pH > 9) AqLayer->Basify Extract Extract with DCM Dry & Concentrate Basify->Extract Product Semi-Pure 6,8-DCIQ Extract->Product

Figure 1: Acid-Base Extraction Logic for Basic Heterocycles.

Phase 2: Chromatographic Separation

The Issue: The 5,8-dichloro isomer often co-elutes with the 6,8-isomer. Furthermore, the basic nitrogen interacts with acidic silanols on silica gel, causing "streaking" or tailing, which ruins resolution.

Protocol 2.0: Mobile Phase Optimization

Standard System: Hexane / Ethyl Acetate (Gradient 0%


 20%).
The "Secret Sauce":  Add 1% Triethylamine (TEA)  to the mobile phase.
  • Why TEA? TEA is a stronger base than 6,8-DCIQ. It preferentially binds to the active silanol sites on the silica, effectively "capping" them. This allows the isoquinoline to elute as a sharp, symmetrical band.

Rf Value Comparison (Silica Gel, 10% EtOAc/Hexane + 1% TEA):

CompoundApprox RfSeparation Difficulty
Non-polar Impurities > 0.8Easy
6,8-Dichloroisoquinoline 0.40 Target
5,8-Dichloroisoquinoline 0.35High (Requires Gradient)
Mono-chlorinated byproducts < 0.25Moderate
  • Technique Tip: If separation is poor, switch solvent selectivity to DCM / Methanol (99:1) . The chlorinated solvent interacts differently with the dipole of the chloro-substituents.

Phase 3: Crystallization (The Final Polish)

The Logic: Halogenated isoquinolines are highly crystalline solids (unlike their oily precursors). Recrystallization is the most effective way to remove the final traces of the 5,8-isomer, as the crystal lattice of the 6,8-isomer will exclude the regioisomer.

Protocol 3.0: Solvent Selection

Based on solubility profiles of analogous chlorinated quinolines [1][4]:

  • Primary Candidate: Ethanol (Abs.) or Methanol .

    • Method: Dissolve in minimum boiling alcohol. Cool slowly to room temp, then 4°C.

  • Anti-Solvent Method: DCM / Hexane .

    • Method: Dissolve in minimal DCM. Add Hexane dropwise until persistent cloudiness appears. Heat slightly to redissolve, then cool.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is wrong?

  • Diagnosis: This usually indicates the presence of residual solvent (like toluene from synthesis) or too high a concentration of impurities (which lower the melting point).

  • Fix:

    • Seed Crystal: If you have any pure solid, add a speck to the oil.

    • The "Scratch": Use a glass rod to scratch the side of the flask vigorously. This creates nucleation sites.

    • Re-dissolve: Add a small amount of the good solvent (e.g., Ethanol) and reheat. You may be too concentrated.

Q2: I have a stubborn emulsion during the Acid-Base extraction.

  • Cause: Isoquinoline tars act as surfactants at the interface.

  • Fix: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). The solid particulates stabilizing the emulsion will be trapped in the Celite.

Q3: Can I use sublimation?

  • Answer: Yes. Chlorinated isoquinolines have high vapor pressures. If your purity is >90% but colored (yellow/brown), sublimation under high vacuum (0.1 mmHg, ~100-120°C) yields pristine white needles [3].

References

  • BenchChem. (2025).[2][6] In-Depth Technical Guide to 3,6-Dichloroisoquinoline: Properties, Synthesis, and Potential Applications. Retrieved from

  • Organic Syntheses. (1950). 4,7-Dichloroquinoline.[7] Org. Synth. 1950, 30, 38. Retrieved from

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society.
  • University of York. (n.d.). Solvent Choice for Recrystallization. Retrieved from

  • RotaChrom. (2024). Isomer separation by CPC chromatography. Retrieved from

Sources

Optimization

Technical Support Center: Catalyst Selection for 6,8-Dichloroisoquinoline Activation

The following technical guide addresses the specific challenges of functionalizing 6,8-Dichloroisoquinoline. This content is structured for direct application in a drug discovery or process chemistry environment.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of functionalizing 6,8-Dichloroisoquinoline. This content is structured for direct application in a drug discovery or process chemistry environment.

Technical Overview: The 6,8-Dichloro Challenge

Functionalizing 6,8-Dichloroisoquinoline presents a distinct regioselectivity challenge compared to standard isoquinoline chemistry. Unlike the highly reactive C1-position (adjacent to nitrogen), the C6 and C8 positions reside on the fused benzene ring, behaving more like deactivated aryl chlorides.

The Core Conflict:

  • Electronic Similarity: Both sites are aryl chlorides on a fused ring system.

  • Steric Differentiation: The C8 position is sterically hindered due to the peri-effect (interaction with the C1-proton). The C6 position is sterically accessible.

  • Activation Barrier: Aryl chlorides are inherently sluggish toward oxidative addition compared to bromides or iodides, requiring electron-rich phosphine ligands.

This guide provides the protocols and logic to selectively activate the C6 (Kinetic) or C8 (Thermodynamic/Forcing) sites.

Troubleshooting Guide (Q&A)

Q1: I am observing <10% conversion. The starting material is unreacted. What is wrong?

Diagnosis: The catalyst system lacks sufficient electron density to undergo oxidative addition into the aryl-chloride bond. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too weak for chlorides on the benzene ring of isoquinoline. Solution:

  • Switch Ligand Class: Move to Dialkylbiaryl phosphines (Buchwald Ligands). These are electron-rich and bulky, promoting oxidative addition.

  • Recommended Catalyst: Use Pd(OAc)₂ + SPhos or XPhos Pd G3 .

  • Base Selection: Switch from weak bases (Na₂CO₃) to stronger bases (K₃PO₄ or Cs₂CO₃) to facilitate the transmetallation step which can be slow in heterocyclic systems.

Q2: How do I achieve high regioselectivity for the C6 position?

Mechanism: Regioselectivity here is driven by sterics. The C8 position suffers from a "peri-clash" with the C1-H, making the approach of the Palladium complex difficult. Protocol Adjustment:

  • Ligand Choice: Use a ligand that is bulky enough to be active but sensitive to the C8 steric wall. SPhos or MePhos are excellent choices.

  • Temperature Control: Keep the reaction temperature moderate (60–80 °C). High temperatures (≥100 °C) provide enough energy to overcome the C8 steric barrier, eroding selectivity.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid. Excess coupling partner drives the reaction at the slower C8 site.

Q3: I need to functionalize the C8 position (or both). How do I force the reaction?

Diagnosis: You are trying to access a sterically crowded site (C8) that is kinetically disfavored. Solution:

  • Ligand: Use BrettPhos or RuPhos . These ligands are designed to form a "pocket" that facilitates coupling at hindered centers.

  • Pre-catalysts: Use 3rd or 4th Generation Buchwald Pre-catalysts (e.g., RuPhos Pd G4 ) to ensure rapid initiation without an induction period.

  • Solvent/Temp: Switch to high-boiling solvents (1,4-Dioxane or Toluene) and heat to 100–110 °C.

Q4: My catalyst is dying (turning black) immediately. Is the isoquinoline nitrogen poisoning it?

Diagnosis: Yes, the basic isoquinoline nitrogen can coordinate to the Pd(II) center, displacing phosphines and forming an inactive complex (Pd-black precipitation). Solution:

  • High Ligand Loading: Increase the Ligand:Pd ratio to 2:1 or 3:1 to outcompete the nitrogen substrate.

  • Lewis Acid Additive: In extreme cases, adding a stoichiometric amount of a weak Lewis acid (like B(OiPr)₃) can temporarily mask the nitrogen, though this is rarely needed if using robust precatalysts like XPhos Pd G3 .

Decision Matrix & Mechanism

The following diagram illustrates the steric environment and the decision logic for catalyst selection.

G Substrate 6,8-Dichloroisoquinoline Decision Target Site? Substrate->Decision C6_Path Target: C6 (Accessible) Decision->C6_Path Kinetic Control C8_Path Target: C8 (Hindered) Decision->C8_Path Thermodynamic/Forcing C6_Cond Conditions: Pd(OAc)2 + SPhos Temp: 60-80°C Base: K3PO4 C6_Path->C6_Cond C8_Cond Conditions: RuPhos Pd G4 Temp: >100°C Base: Cs2CO3 C8_Path->C8_Cond Outcome_C6 Product: 6-Substituted-8-Chloro-IQ C6_Cond->Outcome_C6 High Selectivity Outcome_C8 Product: 8-Substituted (or Bis) C8_Cond->Outcome_C8 Overcomes Sterics

Figure 1: Strategic decision tree for regioselective functionalization of 6,8-dichloroisoquinoline.

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Targeting the accessible site while preserving the C8-Cl handle.

Materials:

  • 6,8-Dichloroisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Charge a reaction vial with 6,8-dichloroisoquinoline, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed Toluene and Water via syringe.

  • Heat to 70 °C for 4–6 hours.

  • Monitor: Check HPLC/UPLC. Stop when starting material is consumed. Prolonged heating may initiate C8 coupling.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Protocol B: C8-Activation (or Bis-Coupling)

Overcoming the peri-effect to functionalize the hindered position.

Materials:

  • 6,8-Dichloroisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (2.5 equiv for bis; 1.2 equiv for mono-C8 if C6 is blocked)

  • Catalyst: RuPhos Pd G4 (3–5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Charge vial with substrate, boronic acid, RuPhos Pd G4, and Cs₂CO₃.

  • Purge strictly with Argon (oxygen inhibits active bulky catalysts).

  • Add anhydrous 1,4-Dioxane.

  • Heat to 100–110 °C for 12–18 hours.

  • Note: If C6 is already substituted, this protocol effectively targets C8. If starting from the dichloro, this will likely yield the 6,8-bis-aryl product.

Catalyst Performance Comparison Data

The table below summarizes expected performance based on electronic and steric parameters of common phosphine ligands in this specific system.

Ligand ClassExample LigandReactivity (Ar-Cl)Steric BulkC6 SelectivityC8 Activation
Triphenylphosphine PPh₃LowLowPoor (Low Conv.)No
Bidentate dppfModerateModerateModeratePoor
Buchwald (2nd Gen) SPhos High High Excellent Moderate
Buchwald (2nd Gen) XPhosVery HighVery HighGoodGood
Buchwald (3rd Gen) RuPhos Very High Extremely High Low (Promotes Bis)Excellent
Buchwald (4th Gen) BrettPhosVery HighExtremely HighLowExcellent

Key Insight: SPhos strikes the ideal balance for C6 selectivity —it is active enough to break the Ar-Cl bond but bulky enough to prefer the unhindered C6 site over the hindered C8 site.

References

  • General Reactivity of Isoquinolines

    • Title: Reactivity of Isoquinoline (Benzene Ring Substitution)[1][2]

    • Source: The Chemistry of Heterocycles[2][3][4]

    • Context: Establishes C5/C8 as alpha-positions (hindered) and C6/C7 as beta-positions (accessible).
  • Buchwald-Hartwig/Suzuki Ligand Selection

    • Title: Ligand-Controlled Site-Selective Cross-Coupling[5]

    • Source: N
    • Context: Discusses the use of specific ligands (SPhos vs RuPhos) to control regioselectivity in dihaloheteroarenes.
  • Site-Selective Coupling Trends

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides
    • Source: Chemical Science (RSC)
    • Context: Detailed analysis of halide reactivity trends in quinolines and isoquinolines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 6,8-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isoquinoline and its Halogenated Derivatives The isoquinoline scaffold is a prominent structural motif in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoquinoline and its Halogenated Derivatives

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities. Its presence in numerous alkaloids, pharmaceuticals, and agrochemicals underscores the importance of robust analytical methods for the identification and characterization of isoquinoline derivatives.[1] Halogenated isoquinolines, in particular, are of significant interest in drug discovery and development due to the profound impact of halogen substitution on the physicochemical and pharmacological properties of molecules, including metabolic stability, binding affinity, and membrane permeability.[2] 6,8-Dichloroisoquinoline, with its distinct substitution pattern, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in various experimental settings.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] This process provides a reproducible fragmentation pattern, often referred to as a "molecular fingerprint," which is invaluable for structural elucidation. The key events in EI-MS are:

  • Ionization: High-energy electrons bombard the gaseous analyte molecules, ejecting an electron to form a molecular ion (M•+).

  • Fragmentation: The energetically unstable molecular ion undergoes a series of unimolecular decompositions, breaking into smaller charged fragments and neutral radicals or molecules.

  • Detection: The positively charged ions are accelerated, separated based on their mass-to-charge ratio (m/z), and detected.

The resulting mass spectrum is a plot of relative ion abundance versus m/z, which provides information about the molecular weight and the structure of the analyte.

Predicted Fragmentation Pattern of 6,8-Dichloroisoquinoline

The fragmentation of 6,8-dichloroisoquinoline is predicted to be governed by the stability of the aromatic isoquinoline core and the influence of the two chlorine substituents. The molecular formula of 6,8-dichloroisoquinoline is C₉H₅Cl₂N, with a monoisotopic mass of approximately 196.98 g/mol .[4]

The Molecular Ion (M•+)

A prominent molecular ion peak cluster is expected for 6,8-dichloroisoquinoline due to the stability of the aromatic ring system. A key characteristic of chlorine-containing compounds in mass spectrometry is the isotopic pattern arising from the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). For a molecule with two chlorine atoms, the molecular ion region will exhibit three peaks:

  • M•+: The peak corresponding to the molecule containing two ³⁵Cl atoms.

  • (M+2)•+: The peak for molecules with one ³⁵Cl and one ³⁷Cl atom.

  • (M+4)•+: The peak for molecules with two ³⁷Cl atoms.

The theoretical relative intensity ratio of these peaks is approximately 9:6:1 . Therefore, for 6,8-dichloroisoquinoline, we predict a molecular ion cluster at m/z 197 (C₉H₅³⁵Cl₂N)⁺, 199 ([C₉H₅³⁵Cl³⁷ClN]⁺), and 201 ([C₉H₅³⁷Cl₂N]⁺) with this characteristic ratio.

Primary Fragmentation Pathways

The primary fragmentation of the 6,8-dichloroisoquinoline molecular ion is anticipated to involve the loss of chlorine atoms and the fragmentation of the heterocyclic ring.

  • Loss of a Chlorine Radical ([M-Cl]⁺): The cleavage of a C-Cl bond is a common fragmentation pathway for chlorinated aromatic compounds. This would result in a fragment ion at m/z 162 (for loss of ³⁵Cl) and m/z 164 (for loss of ³⁷Cl), with a relative intensity ratio of approximately 3:1, characteristic of a species with one remaining chlorine atom.

  • Loss of Dichlorine ([M-Cl₂]⁺): While less common as a single step, the sequential loss of both chlorine atoms could lead to a fragment at m/z 127.

  • Loss of Hydrogen Cyanide ([M-HCN]⁺): A characteristic fragmentation of the isoquinoline and quinoline ring system is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[5] This would lead to a dichlorinated phenylacetylene radical cation at m/z 170, 172, and 174, maintaining the 9:6:1 isotopic pattern.

  • Loss of HCl ([M-HCl]⁺): The elimination of a molecule of hydrogen chloride is another plausible fragmentation pathway. This would result in a fragment ion cluster at m/z 161, 163, and 165.

Secondary Fragmentation

The primary fragment ions will likely undergo further fragmentation:

  • From [M-Cl]⁺: The monochlorinated fragment at m/z 162 could lose a second chlorine atom to give the ion at m/z 127 or lose HCN to produce a fragment at m/z 135.

  • From [M-HCN]⁺: The dichlorinated fragment at m/z 170 could subsequently lose a chlorine radical to form an ion at m/z 135.

The proposed fragmentation pathways are visualized in the following diagram:

M [C₉H₅Cl₂N]⁺˙ m/z 197, 199, 201 M_Cl [C₉H₄ClN]⁺ m/z 162, 164 M->M_Cl - Cl• M_HCN [C₈H₄Cl₂]⁺˙ m/z 170, 172, 174 M->M_HCN - HCN M_HCl [C₉H₄ClN]⁺˙ m/z 161, 163 M->M_HCl - HCl M_2Cl [C₉H₅N]⁺˙ m/z 127 M_Cl->M_2Cl - Cl• M_Cl_HCN [C₈H₄Cl]⁺ m/z 135, 137 M_Cl->M_Cl_HCN - HCN M_HCN->M_Cl_HCN - Cl•

Caption: Predicted EI fragmentation of 6,8-Dichloroisoquinoline.

Comparative Analysis: 6,8-Dichloroisoquinoline vs. 4,7-Dichloroquinoline

While an experimental spectrum for 6,8-dichloroisoquinoline is not available, the NIST WebBook provides a reference spectrum for its isomer, 4,7-dichloroquinoline.[6][7] A comparative analysis of the predicted fragmentation of the 6,8-isomer with the experimental data of the 4,7-isomer offers valuable insights.

m/z 4,7-Dichloroquinoline (Experimental Relative Abundance) [6][7]6,8-Dichloroisoquinoline (Predicted Major Fragments) Plausible Ion Structure/Formation
197, 199, 201~100%HighMolecular Ion (M•+)
162, 164~50%High[M-Cl]⁺
127~30%Moderate[M-2Cl]⁺ or [M-Cl-Cl]⁺
100~15%LowFurther fragmentation
75~20%LowC₆H₃⁺ fragment

The experimental mass spectrum of 4,7-dichloroquinoline shows a very stable molecular ion, which is the base peak.[6][7] The loss of a single chlorine atom (m/z 162) is a significant fragmentation pathway, as is the loss of both chlorine atoms (m/z 127). The presence of these major fragments in the 4,7-dichloroquinoline spectrum strongly supports the prediction that similar fragmentation pathways will be dominant for 6,8-dichloroisoquinoline. The relative intensities of the fragments may differ due to the different substitution pattern, which can influence the stability of the resulting ions. However, the fundamental fragmentation processes are expected to be analogous.

Experimental Protocols for Mass Spectrometry Analysis

To obtain a reliable mass spectrum of 6,8-dichloroisoquinoline, a standardized experimental protocol is essential.

Sample Preparation
  • Purity Assessment: Ensure the purity of the 6,8-dichloroisoquinoline sample using techniques such as NMR or HPLC. Impurities can complicate the mass spectrum.

  • Solvent Selection: Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.

  • Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer, but a starting concentration of 10-100 µg/mL is generally suitable for direct infusion, or lower for GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the preferred method for analyzing volatile and thermally stable compounds like 6,8-dichloroisoquinoline.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split or splitless mode.

  • GC Oven Program: Start with an initial oven temperature of around 100 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column GC Column Injector->Column Sample Injection MS_Inlet MS Inlet Column->MS_Inlet Separation Ion_Source EI Source MS_Inlet->Ion_Source Introduction Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Separation (m/z) Data_System Data System Detector->Data_System Detection Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Data Processing

Caption: A typical GC-MS experimental workflow.

Conclusion and Future Perspectives

This guide has provided a comprehensive, albeit predictive, analysis of the electron ionization mass spectrometry fragmentation patterns of 6,8-dichloroisoquinoline. By leveraging established fragmentation principles and comparative data from the isomeric 4,7-dichloroquinoline, we have proposed the key fragmentation pathways and the expected mass spectrum. The characteristic isotopic pattern of the molecular ion and major fragments containing chlorine will be the most definitive features for the identification of this compound.

The acquisition of an experimental EI mass spectrum for 6,8-dichloroisoquinoline is a critical next step to validate these predictions and to create a definitive reference for the scientific community. Further studies employing high-resolution mass spectrometry (HRMS) would provide exact mass measurements, enabling the unambiguous determination of the elemental composition of fragment ions and further solidifying the proposed fragmentation mechanisms. As the interest in halogenated heterocyclic compounds continues to grow in the field of drug discovery, robust and well-characterized analytical data will be indispensable for advancing research and development.

References

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Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 6,8-Dichloroisoquinoline

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities and their intermediates is a cornerstone of quality control and regulatory compliance. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6,8-Dichloroisoquinoline, a halogenated aromatic heterocyclic compound. We will explore two viable reversed-phase HPLC (RP-HPLC) methods, presenting a logical, step-by-step workflow from initial parameter selection to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Foundational Knowledge and Strategic Approach

The molecular structure of 6,8-Dichloroisoquinoline, with its basic nitrogen atom and hydrophobic dichlorinated benzene ring, dictates its chromatographic behavior. A predicted pKa of approximately 4.07 suggests that the compound's ionization state, and therefore its retention on a reversed-phase column, can be manipulated by adjusting the mobile phase pH.[1] Our strategy will focus on RP-HPLC due to its wide applicability and compatibility with the non-polar nature of the analyte.[2][3][4]

The overall workflow for developing a reliable HPLC purity method is a systematic process. It begins with understanding the analyte's properties, selecting initial chromatographic conditions, optimizing those conditions to achieve adequate separation of the main peak from any impurities, and finally, validating the method to ensure it is fit for its intended purpose.[5][6]

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) A Analyte Characterization (pKa, UV Spectrum, Solubility) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Guides Choices C Method Optimization (Gradient, pH, Flow Rate) B->C Iterative Refinement D Specificity C->D Final Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H

Caption: Logical workflow for HPLC method development and validation.

Comparative HPLC Methodologies

Based on the properties of halogenated isoquinolines, two primary RP-HPLC methods are proposed for evaluation.[2][3][7] The key difference lies in the stationary phase chemistry, which can offer alternative selectivity for the main component and potential impurities.

ParameterMethod 1: C18 Stationary PhaseMethod 2: Phenyl Stationary PhaseRationale for Comparison
Principle Separation primarily based on hydrophobic interactions.Separation based on a combination of hydrophobic and π-π interactions.The phenyl column offers alternative selectivity for aromatic and halogenated compounds due to potential π-π interactions with the isoquinoline ring system.
Stationary Phase Octadecyl Silane (C18), 5 µm, 250 x 4.6 mmPhenyl, 5 µm, 250 x 4.6 mmC18 is a general-purpose, robust stationary phase, while the Phenyl phase provides a different separation mechanism that could be advantageous for resolving closely related impurities.[3]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 10 mM Ammonium Acetate (pH 5.0)B: AcetonitrilePhosphoric acid is a common mobile phase modifier for controlling peak shape.[4] Ammonium acetate is a volatile buffer suitable for methods that may be transferred to mass spectrometry (MS) detection.[8][9] The pH of 5.0 is chosen to be above the predicted pKa of the analyte, keeping it in a neutral state.
Detection UV at 254 nmUV at 254 nmA wavelength of 254 nm is a common choice for aromatic compounds.[2] A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength during development.[10]

Experimental Protocols

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or PDA detector.

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Phenyl column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (reagent grade).

  • Ammonium acetate (reagent grade).

  • 6,8-Dichloroisoquinoline reference standard and test sample.

Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 6,8-Dichloroisoquinoline reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution to achieve a similar target concentration.

Chromatographic Conditions

Method 1: C18 with Phosphoric Acid

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method 2: Phenyl with Ammonium Acetate

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: (Same as Method 1)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation Strategy (per ICH Q2(R2))

Once an optimal method is selected based on peak shape, resolution of impurities, and run time, it must be validated to demonstrate its suitability.[11][12] The validation process provides documented evidence that the method is reliable for its intended purpose.[6][13]

cluster_0 Experimental Assessment Validation Validation Parameters Specificity Linearity Accuracy Precision LOD & LOQ Robustness Specificity_Test Peak Purity Analysis (PDA Detector) Validation:specificity->Specificity_Test Linearity_Test Calibration Curve (5-6 concentrations) Validation:linearity->Linearity_Test Accuracy_Test Spiked Sample Recovery (e.g., 80%, 100%, 120%) Validation:accuracy->Accuracy_Test Precision_Test Repeatability (n=6) Intermediate Precision Validation:precision->Precision_Test LOD_LOQ_Test Signal-to-Noise Ratio (S/N ≥ 3 for LOD, ≥ 10 for LOQ) Validation:lod_loq->LOD_LOQ_Test Robustness_Test Varying Conditions (pH, Flow Rate, Temp) Validation:robustness->Robustness_Test

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity [11][14]To ensure the signal is from the analyte only, without interference from impurities or degradants.The main peak should be spectrally pure (as determined by a PDA detector). Impurity peaks should be well-resolved from the main peak.
Linearity [11][14]To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range [12]The interval over which the method is precise, accurate, and linear.For a purity assay, typically 80% to 120% of the test concentration.
Accuracy [11][14]The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.[3]
Precision [11][14]The degree of scatter between a series of measurements. Assessed at two levels: repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness [6][13]The method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant impact on resolution, retention time, or quantitation when parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 6,8-Dichloroisoquinoline is a critical task in the pharmaceutical development pipeline. By systematically evaluating different stationary phases, such as C18 and Phenyl, and optimizing mobile phase conditions, a method with suitable selectivity and efficiency can be established. The proposed methods in this guide serve as a strong starting point for any researcher or scientist tasked with this analysis. Subsequent validation according to ICH guidelines will ensure that the developed method is fit for its intended purpose, providing accurate and reproducible data for quality control and regulatory submissions.

References

  • Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of 1,3-Dichloro-6-nitroisoquinoline.
  • Wojtowicz EJ. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. J Pharm Sci. 1984 Oct;73(10):1430-3. Available from: [Link].

  • RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. ResearchGate. 2015 Mar 31. Available from: [Link].

  • SIELC Technologies. Separation of Isoquinoline on Newcrom R1 HPLC column. 2018 Feb 16. Available from: [Link].

  • Benchchem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. 2024 Mar 26. Available from: [Link].

  • Kim EK, et al. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Bull. Korean Chem. Soc. 2011;32(10):3597-3604. Available from: [Link].

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025 Jul 22. Available from: [Link].

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. 2025 Aug 9. Available from: [Link].

  • Benchchem. Validating the Purity of 2,4-Dichloroquinoline-3-carbonitrile: A Comparative HPLC Guide.
  • HPLC separation of isoquinoline alkaloids for quality control of corydalis species. KOREASCIENCE. 2011 Oct 20. Available from: [Link].

  • Ich guidelines for validation final. Slideshare. Available from: [Link].

  • ICH. Validation of Analytical Procedures Q2(R2). 2023 Nov 30. Available from: [Link].

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025 Sep 29. Available from: [Link].

  • Benchchem. In-Depth Technical Guide to 3,6-Dichloroisoquinoline: Properties, Synthesis, and Potential Applications.
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  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Oxford Academic. Available from: [Link].

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  • ChemSynthesis. 1,3-dichloroisoquinoline. 2025 May 20. Available from: [Link].

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. 2024 Dec 18. Available from: [Link].

  • PubChem. 1,3-Dichloroisoquinoline. Available from: [Link].

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. Available from: [Link].

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 6,8-Dichloroisoquinoline

Executive Summary 6,8-Dichloroisoquinoline (CAS: 73075-61-3) is a halogenated nitrogen heterocycle commonly used as a pharmaceutical building block.[1] Improper disposal of this compound poses two distinct risks: environ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,8-Dichloroisoquinoline (CAS: 73075-61-3) is a halogenated nitrogen heterocycle commonly used as a pharmaceutical building block.[1] Improper disposal of this compound poses two distinct risks: environmental toxicity due to its stability in aquatic systems and infrastructure damage (corrosion) in standard incinerators due to the generation of acidic hydrogen chloride gas upon combustion.

This guide provides a validated, step-by-step protocol for the segregation and disposal of 6,8-Dichloroisoquinoline, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing downstream hazards.

Part 1: Chemical Characterization & Hazard Identification

Before initiating disposal, verify the material identity. This compound is often visually indistinguishable from other isoquinoline derivatives.

ParameterSpecification
Chemical Name 6,8-Dichloroisoquinoline
CAS Number 73075-61-3
Formula C₉H₅Cl₂N
Molecular Weight 198.05 g/mol
Physical State Solid (typically beige or pale yellow)
Solubility Low in water; soluble in DCM, DMSO, Methanol
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant
Waste Code (RCRA) Not P/U-listed by name; Manage as D002 (if acidic) or Toxic
Critical Hazard Context

Unlike simple organic solvents, the chlorine substituents at positions 6 and 8 render this molecule resistant to standard biological degradation. If released into water systems, it can persist and bioaccumulate. Furthermore, thermal decomposition releases Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) , requiring specialized incineration with scrubbers.

Part 2: Waste Stream Classification (The "Halogenated" Rule)

The most common compliance failure in laboratories is misclassifying halogenated solids as general "solid waste."

The Golden Rule: Any waste stream containing >1% 6,8-Dichloroisoquinoline must be classified as HALOGENATED WASTE .

  • Why? Standard organic waste is often used as "fuel blending" for cement kilns. Halogens poison the catalysts in these kilns and create corrosive exhaust.

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Hexane) unless unavoidable. Mixing renders the entire volume "Halogenated," significantly increasing disposal costs.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this protocol for expired shelf-stock or surplus solid material.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "6,8-Dichloroisoquinoline (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Transfer:

    • Perform transfer inside a chemical fume hood to avoid dust inhalation.

    • Double-bag the primary container if the cap is compromised.

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or rotary evaporator traps containing the compound.[3]

  • Solvent Assessment: Identify the carrier solvent.

    • If Dichloromethane (DCM) or Chloroform: The stream is already halogenated.

    • If Methanol/Ethyl Acetate: The addition of 6,8-Dichloroisoquinoline makes the entire mixture a halogenated waste stream.

  • Segregation: Pour into the carboy designated "HALOGENATED ORGANIC SOLVENTS."

    • Prohibited: Do NOT pour into the "Non-Halogenated" or "Aqueous" waste drums.

  • pH Check: If the reaction involved acidic workups, check that the waste pH is between 5–9. If highly acidic (<4), neutralize carefully with Sodium Bicarbonate before adding to the solvent carboy to prevent dangerous gas evolution inside the waste container.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Gross Contamination: Items heavily caked with solid must be bagged separately as "Solid Hazardous Waste" (see Scenario A).

  • Trace Contamination: Gloves and paper towels with minor spotting can typically be placed in the lab's Solid Hazardous Waste Drum (often a black or blue open-top drum).

    • Note: Do not dispose of in regular trash.

Part 4: Visual Workflow (Decision Logic)

The following diagram outlines the decision process for segregating 6,8-Dichloroisoquinoline waste to ensure it reaches the correct incineration facility.

DisposalWorkflow Start Waste: 6,8-Dichloroisoquinoline StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid Reagent / Debris StateCheck->Solid SolventCheck Is Carrier Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream: HALOGENATED SOLVENTS (High Temp Incineration) SolventCheck->HaloStream Yes SolventCheck->HaloStream No (Compound adds Halogens) DebrisCheck Is it Sharps/Glass? Solid->DebrisCheck Sharps Container: BIO/CHEM SHARPS (Rigid Plastic) DebrisCheck->Sharps Yes BulkSolid Container: HAZARDOUS SOLID WASTE (Double Bagged) DebrisCheck->BulkSolid No (Powder/Gloves)

Figure 1: Decision logic for segregating halogenated isoquinoline waste streams.

Part 5: Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[2]

  • PPE Up: Don double nitrile gloves , safety goggles, and an N95 (or P100) respirator if dust is visible in the air.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[4] Cover with a wet paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Solution Spill: Cover with an absorbent pad or vermiculite.

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal it, and label it as "Debris contaminated with 6,8-Dichloroisoquinoline."

References

  • PubChem. (n.d.). Compound Summary: 6,8-Dichloroisoquinoline (CAS 73075-61-3).[1][5] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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